5-methyl-3H-pyrazol-3-one
Description
Significance of the Pyrazolone (B3327878) Nucleus in Heterocyclic Chemistry
The pyrazolone nucleus, a five-membered ring containing two adjacent nitrogen atoms and a ketone group, is a fundamental scaffold in heterocyclic chemistry. innovareacademics.in First synthesized by Ludwig Knorr in 1883, pyrazolone and its derivatives have since become integral to various fields of chemical research. innovareacademics.inijraset.com Their importance stems from their versatile reactivity and the wide array of biological activities exhibited by their derivatives. ekb.egnih.gov The pyrazolone ring system can be readily synthesized, often through the condensation of hydrazines with β-keto esters, making it an accessible building block for more complex molecules. nih.govvulcanchem.com
The structural features of pyrazolones, including the potential for tautomerism, allow for diverse chemical modifications. rsc.orgbas.bg This adaptability has made the pyrazolone core a privileged structure in medicinal chemistry, leading to the development of numerous compounds with a range of therapeutic applications. nih.govjmchemsci.com Beyond pharmaceuticals, pyrazolone derivatives have found use as dyes, pigments, and chelating agents. innovareacademics.in
Overview of 5-methyl-3H-pyrazol-3-one as a Promising Research Target
The synthesis of this compound is typically achieved through the cyclization reaction of ethyl acetoacetate (B1235776) and hydrazine (B178648) hydrate. niscpr.res.injocpr.com This straightforward synthesis makes it a readily available starting material for a multitude of chemical transformations. researchgate.net Researchers have utilized this compound as a precursor for the synthesis of a wide variety of heterocyclic compounds, including pyranopyrazoles and pyrazolopyridazines. researchgate.net
The compound's reactivity is a central focus of investigation. It can undergo condensation reactions with aldehydes and ketones, as well as halogenation and other substitution reactions, allowing for the creation of diverse molecular libraries. smolecule.com Furthermore, the tautomeric nature of this compound, existing in equilibrium between different forms, is a subject of significant academic interest, as the predominant tautomer can be influenced by solvent and substituents, affecting its chemical and biological properties. rsc.orgbas.bgnih.gov
The exploration of this compound and its derivatives continues to be an active area of research, with studies focusing on its potential applications in various scientific domains.
Structure
3D Structure
Properties
IUPAC Name |
5-methylpyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c1-3-2-4(7)6-5-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPJNPGPZIJGEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601109 | |
| Record name | 5-Methyl-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3206-39-1 | |
| Record name | 5-Methyl-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Methyl 3h Pyrazol 3 One and Its Derivatives
Classical and Contemporary Approaches to Pyrazolone (B3327878) Core Synthesis
The construction of the fundamental pyrazolone framework can be achieved through various synthetic routes. These methods have evolved from traditional condensation reactions to more sophisticated multi-component strategies, offering greater efficiency and molecular diversity.
Cyclocondensation Reactions of 1,3-Dicarbonyl Compounds with Hydrazines
The most fundamental and widely employed method for synthesizing the 5-methyl-3H-pyrazol-3-one core is the cyclocondensation reaction between a 1,3-dicarbonyl compound, specifically ethyl acetoacetate (B1235776), and hydrazine (B178648) or its derivatives. slideshare.netmdpi.comnih.gov This reaction, a variant of the Knorr pyrazole (B372694) synthesis, is valued for its simplicity and generally high yields. chemhelpasap.comwikipedia.org
The reaction typically proceeds by the initial formation of a hydrazone through the condensation of hydrazine with the more reactive ketone carbonyl of the β-ketoester. chemhelpasap.com This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and subsequent elimination of ethanol (B145695) to afford the pyrazolone ring. chemhelpasap.com The reaction can be carried out in various solvents, with ethanol being a common choice, and is often catalyzed by a small amount of acid, such as glacial acetic acid. chemhelpasap.comjmchemsci.com
The versatility of this method allows for the synthesis of N-substituted derivatives by employing substituted hydrazines. For instance, the reaction of ethyl acetoacetate with phenylhydrazine (B124118) yields 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. derpharmachemica.com
Table 1: Synthesis of this compound via Cyclocondensation
| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) | Reference(s) |
| Ethyl acetoacetate | Hydrazine hydrate | 5-methyl-2,4-dihydro-3H-pyrazol-3-one | Absolute ethanol, reflux | 64 | jmchemsci.com |
| Ethyl acetoacetate | Hydrazine hydrate | 5-methyl-2,4-dihydro-3H-pyrazol-3-one | Ethanol, dropwise addition with stirring | Not specified | tsijournals.com |
| Ethyl benzoylacetate | Hydrazine hydrate | 5-phenyl-2,4-dihydro-3H-pyrazol-3-one | 1-Propanol, glacial acetic acid, ~100°C | High | chemhelpasap.com |
Multi-Component Reactions for Diversified Scaffolds
Multi-component reactions (MCRs) have gained significant traction in synthetic chemistry due to their high atom economy, operational simplicity, and the ability to generate complex molecules in a single step. rsc.org Several MCRs have been developed for the synthesis of pyrazole-containing scaffolds, often utilizing this compound as a key building block.
A prominent example is the four-component synthesis of dihydropyrano[2,3-c]pyrazoles. mdpi.com These reactions typically involve the condensation of an aldehyde, malononitrile (B47326), a β-ketoester (like ethyl acetoacetate which can generate the pyrazolone in situ with hydrazine), and hydrazine hydrate. mdpi.comnih.gov These reactions can be promoted by various catalysts, including taurine, piperidine (B6355638), or even conducted under catalyst-free conditions in aqueous media. rsc.orgmdpi.com The general mechanism involves a cascade of reactions including Knoevenagel condensation, Michael addition, and subsequent cyclization to form the fused heterocyclic system. mdpi.com
Table 2: Examples of Multi-Component Reactions Involving Pyrazolones
| Components | Catalyst/Solvent | Product Type | Reference(s) |
| Aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | Taurine | Dihydropyrano[2,3-c]pyrazoles | rsc.org |
| Aldehydes, malononitrile, β-ketoesters, hydrazine hydrate | Piperidine/Water | Dihydropyrano[2,3-c]pyrazoles | mdpi.com |
| 3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one, aldehydes, dimedone | Et₂NH/Water | Pyrazole-dimedone derivatives | mdpi.com |
| Aldehydes, manonitrile, β-ketoesters, hydrazine hydrate | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles | rsc.org |
Strategies for Functionalization and Derivatization of the this compound Ring System
Once the this compound core is synthesized, it serves as a versatile platform for further functionalization, leading to a diverse range of derivatives with varied properties and applications.
Introduction of Substituents via Electrophilic Aromatic Substitution and Related Methods
The pyrazolone ring, particularly in its enol tautomeric form (5-hydroxy-3-methyl-1H-pyrazole), is susceptible to electrophilic substitution at the C4 position. researchgate.net This reactivity allows for the introduction of various functional groups.
For instance, the phenyl ring in N-phenyl substituted pyrazolones can undergo electrophilic aromatic substitution, enabling the introduction of substituents onto the phenyl group. smolecule.com Additionally, diazonium salts can couple with the active methylene (B1212753) group at the C4 position of the pyrazolone ring to form azo dyes. evitachem.com The synthesis of 4-((2,5-Dimethoxyphenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is an example of such a reaction. evitachem.com
Generation of Benzylidene Derivatives and Their Transformations
A widely used and highly effective method for functionalizing the C4 position of this compound is the Knoevenagel condensation with aromatic aldehydes to form 4-benzylidene derivatives. tsijournals.comijpbs.comresearchgate.net This reaction is typically carried out in the presence of a base, such as sodium acetate (B1210297) or sodium hydroxide, in a solvent like acetic acid or ethanol. jmchemsci.comtsijournals.comijpbs.com
These benzylidene derivatives are valuable intermediates for further synthetic transformations. The exocyclic double bond can undergo various reactions, and the aromatic ring of the benzylidene moiety can be substituted with a wide range of functional groups, leading to a vast library of compounds. For example, a series of (4Z)-4-(substituted benzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-ones have been synthesized by reacting 5-methyl-2,4-dihydro-3H-pyrazol-3-one with various substituted benzaldehydes. tsijournals.com
Table 3: Synthesis of Benzylidene Derivatives of this compound
| Pyrazolone Reactant | Aldehyde Reactant | Catalyst/Solvent | Product | Yield (%) | Reference(s) |
| 5-methyl-2,4-dihydro-3H-pyrazol-3-one | p-chlorobenzaldehyde | Anhydrous sodium acetate/Acetic acid | 4-(4-chlorobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Not specified | ijpbs.com |
| 5-methyl-2,4-dihydro-3H-pyrazol-3-one | Substituted benzaldehydes | Anhydrous sodium acetate/Acetic acid | (4Z)-4-(substituted benzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | 60-80 | tsijournals.com |
| 5-methyl-2,4-dihydro-3H-pyrazol-3-one | Substituted aromatic aldehydes | 20% alcoholic NaOH | 4-benzylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives | Not specified | jmchemsci.com |
| 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | 4-(diethylamino)-2-hydroxybenzaldehyde | Piperidine, AcOH/Toluene | (Z)-4-(4-(diethylamino)-2-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Not specified | derpharmachemica.com |
Synthesis of Fused Pyrazole Ring Systems
The this compound scaffold is an excellent precursor for the synthesis of various fused heterocyclic systems. These reactions often utilize the reactivity of the pyrazolone ring and its derivatives to construct additional rings.
One common strategy involves the reaction of the 4-benzylidene derivatives of pyrazolone with hydrazine or phenylhydrazine to yield fused pyrazolo[3,4-c]pyrazole (B14755706) ring systems. jmchemsci.comresearchgate.net Another important class of fused systems, pyrazolo[3,4-b]pyridines, can be synthesized from 5-aminopyrazoles, which themselves can be derived from pyrazolone precursors. beilstein-journals.org These syntheses often involve multi-component reactions, for instance, the reaction of a 5-aminopyrazole, an aldehyde, and a cyclic ketone. beilstein-journals.org The versatility of these approaches allows for the creation of a wide range of complex, polycyclic molecules with potential applications in various fields.
Incorporation of Complex Moieties (e.g., Indoloquinoxaline, Benzothiazole (B30560), Triazole)
The functionalization of the this compound scaffold by introducing other complex heterocyclic systems is a key strategy for creating novel molecules. Methodologies to append indoloquinoxaline, benzothiazole, and triazole moieties are particularly noteworthy.
Indoloquinoxaline: Derivatives featuring an indoloquinoxaline unit have been synthesized by first preparing indoloquinoxaline chalcones. These intermediates are then refluxed with substituted acid hydrazides in a solvent like glacial acetic acid for extended periods (e.g., 10 hours) to yield the final indoloquinoxaline pyrazoline products. researchgate.net The initial step involves fusing indoloquinoxaline with 2,3-diphenyl quinoxaline (B1680401) via a methylene bridge, followed by acetylation to create a reactive site for chalcone (B49325) formation. researchgate.net
Benzothiazole: The synthesis of pyrazolone derivatives containing a benzothiazole moiety can be achieved through several routes. One method involves the initial synthesis of 2-(benzo[d]thiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, which is then reacted with aldehydes, such as isonicotinaldehyde, in refluxing ethanol with a piperidine catalyst. clockss.org This starting material itself is typically synthesized via the condensation of a hydrazine derivative with a carbonyl-containing precursor. clockss.org Another approach involves the functionalization of a pre-existing benzothiazole ring by substituting a leaving group with a pyrazolone derivative, often using a catalyst like tetra-n-butyl ammonium (B1175870) bromide (TBAB).
Triazole: The integration of a 1,2,3-triazole ring with the pyrazolone core is commonly accomplished through two primary strategies:
Knoevenagel Condensation: This method involves the reaction of 1,2,3-triazole aldehydes with 5-methyl-2,4-dihydro-3H-pyrazol-3-one. nih.gov In some variations, two equivalents of the pyrazolone react with a triazole aldehyde in a tandem Knoevenagel–Michael reaction, catalyzed by ammonium acetate in ethanol, to produce bis(1H-pyrazol-5-ol) derivatives. uran.ua
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" approach offers an efficient route. The synthesis begins by creating a pyrazolone derivative bearing a terminal alkyne group (e.g., via propargylation). This alkyne-functionalized pyrazolone is then reacted with various substituted aryl azides in the presence of a copper catalyst to form the 1,2,3-triazole ring, linking it to the pyrazolone core. derpharmachemica.comacs.org
The following table summarizes representative synthetic approaches for these complex derivatives.
| Target Moiety | Key Reactants | Reaction Type | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Indoloquinoxaline | Indoloquinoxaline chalcones, Substituted acid hydrazides | Cyclocondensation | Glacial acetic acid, reflux (10h) | researchgate.net |
| Benzothiazole | 2-(Benzothiazol-2-yl)-5-methyl-pyrazol-3-one, Isonicotinaldehyde | Knoevenagel Condensation | Piperidine, refluxing ethanol | clockss.org |
| 1,2,3-Triazole | 1,2,3-Triazole aldehydes, 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | Knoevenagel–Michael Reaction | Ammonium acetate, ethanol | uran.ua |
| 1,2,3-Triazole | Alkyne-functionalized pyrazolone, Aryl azides | CuAAC (Click Chemistry) | Copper catalyst | derpharmachemica.comacs.org |
Catalytic Systems and Optimized Reaction Conditions in this compound Synthesis
The foundational synthesis of the this compound ring itself, typically via the cyclocondensation of a β-keto ester (like ethyl acetoacetate or methyl acetoacetate) with a hydrazine derivative, has been significantly improved through the use of advanced catalytic systems and optimized reaction conditions.
The conventional method often involves refluxing the reactants in a solvent such as ethanol or acetic acid. nih.gov For instance, reacting methyl acetoacetate with a substituted phenylhydrazine hydrochloride in acetic acid with sodium acetate as a base is a common procedure. nih.gov However, this often requires lengthy reaction times and can lead to the formation of byproducts.
Modern approaches focus on using catalysts to enhance reaction rates, improve yields, and increase product purity. These include:
Homogeneous Catalysts: Acid catalysts like p-toluenesulfonic acid (p-TSA) have been effectively used to promote the synthesis of pyrazolone-fused heterocycles in green solvents like glycerol. iosrjournals.org
Heterogeneous Catalysts: These are increasingly favored due to their ease of separation and reusability. Examples include:
Cerium(IV) sulfate (B86663) (Ce(SO₄)₂·4H₂O): Used in a water/ethanol solution, this catalyst enables the rapid synthesis of 4,4'-(arylmethylene)bis(pyrazol-5-ols) in high yields (80-98%) within 5-25 minutes. arabjchem.org
Iron(III) chloride on silica (B1680970) nanoparticles (FeCl₃/SiO₂ NPs): This system acts as a robust and efficient heterogeneous catalyst for producing 2-aryl-5-methyl-2,3-dihydro-1H-3-pyrazolones under reflux conditions in ethanol. growingscience.com The catalyst can be recovered and reused multiple times without a significant loss of activity. growingscience.com
Optimization of reaction conditions is crucial. Key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, and reactant stoichiometry. For example, in the synthesis of pyrazolo[3,4-d]pyrimidines, the amount of p-TSA catalyst was optimized to 2 mol%, which provided a 91% yield; further increases in the catalyst amount did not improve the yield. iosrjournals.org
The table below details various catalytic systems and their performance.
| Catalyst | Reactants | Solvent/Conditions | Yield | Reaction Time | Reference |
|---|---|---|---|---|---|
| Ce(SO₄)₂·4H₂O (2.5 mol%) | Aryl aldehydes, 1-Phenyl-3-methyl-5-pyrazolone | H₂O–EtOH, Reflux | 80–98% | 5–25 min | arabjchem.org |
| FeCl₃/SiO₂ NPs | Phenylhydrazines, Ethyl acetoacetate, Aldehydes, β-naphthol | Ethanol, Reflux | Good to excellent | Short | growingscience.com |
| p-Toluenesulfonic acid (p-TSA) (2 mol%) | 5-Methyl-2-phenyl-pyrazol-3-one, p-Chlorobenzaldehyde, Urea | Glycerol | 91% | 2.2 hours | iosrjournals.org |
| Sodium Acetate / Acetic Acid | Methyl acetoacetate, Phenylhydrazine hydrochloride | Acetic acid, Reflux | 73% | Overnight | nih.gov |
Green Chemistry Approaches in Pyrazolone Synthesis (e.g., Solvent-Free, Microwave-Assisted)
In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign synthetic routes for pyrazolones. These methods aim to reduce or eliminate the use of hazardous solvents, decrease energy consumption, and simplify work-up procedures.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of pyrazolones. dergipark.org.tr Reactions that conventionally require hours of refluxing can often be completed in a matter of minutes under microwave heating, frequently with improved yields. scielo.br This technique has been successfully applied to the condensation of hydrazine derivatives with β-keto esters. researchgate.net One-pot, three-component reactions under microwave irradiation have also been developed to produce structurally diverse pyrazolone derivatives in good to excellent yields (51–98%) without the need for a solvent. mdpi.com For example, irradiating a mixture of ethyl acetoacetate, a nitrophenylhydrazine, and an aldehyde at 420 W for 10 minutes can produce the corresponding 4-arylidenepyrazolone in high yield. mdpi.com
Solvent-Free Synthesis: Eliminating organic solvents is a primary goal of green synthesis. Solvent-free, or "neat," reaction conditions are often combined with microwave assistance but can also be effective with conventional heating or even at room temperature. scielo.br
Catalytic Solvent-Free Methods: The use of catalysts like tetrabutylammonium (B224687) bromide (TBAB), an inexpensive and commercially available ionic salt, allows for the synthesis of pyrazole derivatives at room temperature under solvent-free conditions with yields between 75-86%. tandfonline.comtandfonline.com Ionic liquids, such as N-methylpyrrolidone tosylate (NMPyTs), have also been employed as catalysts for the solvent-free, one-pot synthesis of pyrano[2,3-c]pyrazoles, offering high yields in very short reaction times (7-15 minutes). jetir.org
Solvent-Free Microwave Methods: The combination of microwave irradiation and solvent-free conditions provides a rapid and environmentally friendly protocol for pyrazolone synthesis. scielo.brresearchgate.net This approach offers advantages such as shorter reaction times, solvent-free conditions, and minimal product purification. scielo.br
The following table compares different green chemistry approaches for pyrazolone synthesis.
| Methodology | Catalyst/Conditions | Key Advantages | Yield | Reference |
|---|---|---|---|---|
| Microwave-Assisted, Solvent-Free | 420 W power, 10 min | Rapid, one-pot, efficient | 83% | mdpi.com |
| Microwave-Assisted, Solvent-Free | Neat reaction | Shorter time, easy work-up | Good to excellent | scielo.brresearchgate.net |
| Solvent-Free, Room Temp | Tetrabutylammonium bromide (TBAB) | Inexpensive, mild conditions | 75–86% | tandfonline.comtandfonline.com |
| Solvent-Free, Grinding | Ionic Liquid (NMPyTs) | Eco-friendly, simple work-up | ~95% | jetir.org |
Elucidation of Chemical Reactivity and Transformation Mechanisms of 5 Methyl 3h Pyrazol 3 One Derivatives
Oxidation Reactions of Pyrazolone (B3327878) Moieties
The pyrazolone ring, while generally resistant to oxidation, can undergo transformation under specific conditions, and its substituents are more readily oxidized. pharmajournal.netpharmaguideline.com The oxidation of pyrazolone derivatives can be achieved using various oxidizing agents, including potassium permanganate (B83412) and hydrogen peroxide, leading to the formation of corresponding pyrazolone oxides or other degradation products. smolecule.com For instance, visible light-promoted aerobic oxidation of 4-substituted pyrazolones has been developed, utilizing oxygen from the air as the oxidant to produce 4-hydroxy-pyrazoles with high yields and enantioselectivities. osti.gov This reaction is believed to proceed through the formation of a chiral enolate-phase transfer catalyst complex that reacts with singlet oxygen. osti.gov
In some cases, oxidation can lead to the cleavage of the pyrazolone ring. acs.org For example, the oxidation of 3,5-diamino-4-arylhydrazonopyrazoles with lead(IV) tetra-acetate results in a novel ring transformation to form 2-aryl-4-cyano-2H-1,2,3-triazoles. rsc.org The mechanism of this reaction is thought to involve either pyrazolotriazole or nitrene intermediates. rsc.org Furthermore, studies on the degradation of pyrazolone-based pharmaceuticals have identified hydroxylation, pyrazole (B372694) ring opening, dephenylization, and demethylation as major oxidative degradation pathways. researchgate.net The cyclocondensation of enones with hydrazine (B178648) derivatives often yields pyrazolines, which can then be converted to aromatic pyrazoles through oxidative aromatization using various oxidizing agents. researchgate.net
The following table summarizes selected research findings on the oxidation of pyrazolone derivatives:
| Starting Material | Oxidizing Agent/Conditions | Product | Key Findings |
| 4-Substituted Pyrazolones | Visible light, O₂ (air), Phase Transfer Catalyst | 4-Hydroxy-pyrazoles | High yields (up to 98%) and excellent enantioselectivities (up to 93% ee) were achieved. osti.gov |
| 3,5-Diamino-4-arylhydrazonopyrazoles | Lead(IV) tetra-acetate | 2-Aryl-4-cyano-2H-1,2,3-triazoles | A novel ring transformation reaction was observed. rsc.org |
| 1,3,5-Trisubstituted 4,5-dihydro-1H-pyrazoles (Pyrazolines) | Bis-bromine-1,4-diazabicyclo[2.2.2]octane complex (DABCO-Br₂) | 2-Pyrazoles | An efficient method for the oxidative aromatization of pyrazolines. researchgate.net |
Reduction Processes of Functional Groups within 5-methyl-3H-pyrazol-3-one Derivatives
While the pyrazolone ring itself is generally resistant to reduction, functional groups attached to the ring can be readily reduced without affecting the core structure. pharmajournal.netpharmaguideline.comresearchgate.net Common reducing agents such as sodium borohydride (B1222165) and lithium aluminum hydride are employed to carry out these transformations. smolecule.com For example, reduction reactions can lead to the formation of dihydropyrazolone derivatives or hydrazine derivatives, depending on the specific substrate and reaction conditions.
The catalytic hydrogenation of pyrazole derivatives can lead to the formation of pyrazolines and subsequently pyrazolidines, both of which are stronger bases than the parent pyrazole. pharmajournal.net The reduction of various functional groups, including aldehyde, nitro, nitroso, alkene, and imino groups, as well as the deamination of amines and cleavage of amides, can be accomplished using different reducing agents while leaving the pyrazolone ring intact. researchgate.net
The table below presents examples of reduction reactions involving pyrazolone derivatives:
| Starting Material | Reducing Agent/Conditions | Product | Key Findings |
| 2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Sodium borohydride or Lithium aluminum hydride | Dihydropyrazolone derivatives | The pyrazolone ring can be reduced to form dihydropyrazolones. |
| 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Sodium borohydride or Lithium aluminum hydride | Hydrazine derivatives | Reduction can lead to the formation of hydrazine derivatives. |
| Pyrazole derivatives with various functional groups (e.g., nitro, aldehyde) | Various reducing agents | Corresponding reduced functional groups (e.g., amino, alcohol) | Functional groups on the pyrazolone ring can be selectively reduced. researchgate.net |
Nucleophilic and Electrophilic Substitution Reactions on the Pyrazolone Ring
The pyrazole ring exhibits a distinct pattern of reactivity towards nucleophilic and electrophilic substitution. The presence of two nitrogen atoms reduces the electron density at the C3 and C5 positions, making them susceptible to nucleophilic attack. chemicalbook.comnih.govijraset.com Conversely, the C4 position has a higher electron density, making it the preferred site for electrophilic substitution. chemicalbook.comnih.govijraset.com The reactivity of the pyrazole ring is also influenced by the reaction medium; in acidic conditions, protonation of the pyridine-like nitrogen can alter the preferred site of substitution. encyclopedia.pubmdpi.comnih.gov
The pyrazole anion, formed by deprotonation in the presence of a base, is highly reactive towards electrophiles. chemicalbook.comijraset.com The regioselectivity of these reactions is often governed by steric hindrance from substituents at the C3 and C5 positions. encyclopedia.pubmdpi.com
Nucleophilic Substitution:
Nucleophilic substitution reactions on the pyrazolone ring can occur at the C3 and C5 positions. encyclopedia.pubmdpi.comnih.gov These reactions often involve the displacement of a leaving group by a nucleophile.
Electrophilic Substitution:
The C4 position of the pyrazolone ring is the primary site for electrophilic substitution reactions such as halogenation, nitration, and sulfonation. pharmajournal.netresearchgate.net This is due to the higher electron density at this position compared to C3 and C5. chemicalbook.com
The following table provides an overview of the substitution patterns on the pyrazolone ring:
| Position on Pyrazolone Ring | Type of Attack | Rationale |
| C3 and C5 | Nucleophilic | Reduced electron density due to the presence of two nitrogen atoms. chemicalbook.comnih.govijraset.com |
| C4 | Electrophilic | Higher electron density compared to C3 and C5. chemicalbook.comnih.govijraset.com |
Condensation Reactions and Schiff Base Formation
Pyrazolone derivatives, particularly those with amino or active methylene (B1212753) groups, readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases. tandfonline.comsioc-journal.cnresearchgate.nettandfonline.com These reactions are often catalyzed by a small amount of acid, such as acetic acid, and can be carried out at room temperature or with heating. tandfonline.com
The formation of Schiff bases is a versatile method for modifying the structure of pyrazolone derivatives and introducing new functionalities. nih.govunicam.it For instance, 5-amino-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2,4-dihydro-3H-pyrazol-3-one reacts with substituted benzaldehydes in the presence of acetic acid to yield the corresponding Schiff bases. tandfonline.com Similarly, pyrazole carbaldehydes can be condensed with various aromatic primary amines to synthesize a range of Schiff base derivatives. researchgate.net The resulting Schiff bases are often characterized by the presence of an azomethine (-CH=N-) group, which can be identified by a characteristic signal in their NMR spectra. researchgate.net
The table below summarizes examples of condensation reactions leading to Schiff base formation:
| Pyrazolone Derivative | Carbonyl Compound | Product | Reaction Conditions |
| 5-Amino-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2,4-dihydro-3H-pyrazol-3-one | Substituted benzaldehydes | Pyrazolone Schiff bases | Ethanol (B145695), catalytic acetic acid, room temperature. tandfonline.com |
| 1,3-Diphenylpyrazole-4-carboxaldehyde | Aromatic primary amines | Pyrazole Schiff bases | Conventional heating. researchgate.net |
| Antipyrine derivatives | Various aldehydes | Pyrazolone Schiff bases | Not specified. nih.gov |
Alkylation and Acylation of Pyrazolone Ring and Side-Chain Substituents
The pyrazolone ring and its side-chain substituents can be readily alkylated and acylated. The N-H group in N-unsubstituted pyrazolones can be alkylated with agents like alkyl halides, diazomethane, and dimethyl sulfate (B86663). pharmajournal.net Acylation of N-unsubstituted pyrazolones with reagents such as acetyl chloride and benzoyl chloride typically yields 1-acyl-2-pyrazolin-5-ones. researchgate.net
The outcome of acylation can depend on the substitution pattern of the pyrazolone ring and the reaction conditions, with C-, N-, and O-acylation all being possible. researchgate.net For example, the acylation of 2-aryl-4-(or 5)-substituted pyrazol-3-ones with acid chlorides occurs in 1,4-dioxane (B91453) with calcium hydroxide. researchgate.net Site-selective acylation has also been achieved; for instance, direct acetoxylation of pyrazolones using (diacetoxyiodo)benzene (B116549) can be directed to either the C4 position or a methyl group depending on the presence of a palladium catalyst. researchgate.net
N-acyl pyrazole derivatives can also be synthesized through cyclocondensation reactions of carbohydrazide (B1668358) derivatives with 1,3-diketones. rsc.org
The following table provides examples of alkylation and acylation reactions:
| Reaction Type | Reagent | Product | Key Findings |
| N-Alkylation | Alkyl halides, diazomethane, dimethyl sulfate | N-alkylated pyrazolones | The free N-H group is readily alkylated. pharmajournal.net |
| N-Acylation | Acetyl chloride, benzoyl chloride | 1-Acyl-2-pyrazolin-5-ones | A common outcome for N-unsubstituted pyrazolones. researchgate.net |
| C4-Acetoxylation | (Diacetoxyiodo)benzene, Pd(OAc)₂ | 4-Acetoxylated pyrazolone | Site-selective acylation at the C4 position. researchgate.net |
| Methyl group Acetoxylation | (Diacetoxyiodo)benzene (no catalyst) | Pyrazolone methyl acetate (B1210297) | Site-selective acylation of a side-chain methyl group. researchgate.net |
Halogenation and Sulfonation Studies on this compound Derivatives
Halogenation of pyrazolone derivatives is a well-established method for introducing halogen atoms onto the pyrazole ring, typically at the C4 position. rsc.orgrsc.orgmdpi.com Various halogenating agents can be employed, including bromine, N-bromosuccinimide, and chlorine. researchgate.netmdpi.cominnovareacademics.in An environmentally friendly electrochemical method for the selective halogenation of pyrazolones has also been developed, which avoids the need for metals and external oxidants. rsc.orgrsc.org This electrochemical approach has been shown to be effective for chlorination, bromination, and iodination, with moderate to excellent yields. rsc.org
The synthesis of halogenated pyrazolones can also be achieved through multi-step synthetic routes. For example, polyhalogenated 5-(2-hydroxyphenyl)pyrazoles have been synthesized from o-hydroxyacetophenones via cyclization and subsequent transannulation with hydrazine hydrate. acs.org
Sulfonation of pyrazolone derivatives, particularly 5-aminopyrazol-3-ones, has also been described in the literature. researchgate.net
The table below highlights different halogenation methods for pyrazolone derivatives:
| Halogenation Method | Halogenating Agent/Conditions | Product | Key Findings |
| Electrochemical Halogenation | Electricity, Tetrabutylammonium (B224687) halides | 4-Halopyrazolones | A green and efficient method for selective halogenation. rsc.orgrsc.org |
| Chemical Halogenation | Bromine, N-bromosuccinimide | Brominated pyrazolones | Traditional methods for introducing bromine onto the pyrazole ring. mdpi.cominnovareacademics.in |
| Multi-step Synthesis | Trifluoroacetic anhydride, hydrazine hydrate | Polyhalogenated 5-(2-hydroxyphenyl)pyrazoles | A synthetic route starting from o-hydroxyacetophenones. acs.org |
Diazo-Coupling Reactions and Azo Dye Formation
Pyrazolone derivatives are important coupling components in the synthesis of azo dyes. researchgate.netnih.govdoaj.orgresearchgate.net The active methylene group at the C4 position of the pyrazolone ring readily couples with diazonium salts to form brightly colored azo compounds. nih.govresearchgate.netarabjchem.orgrsc.orgekb.eg These reactions are typically carried out in an aqueous-alcoholic solution at low temperatures (0-5 °C). nih.govarabjchem.org
A wide variety of azo dyes based on pyrazolone have been synthesized by coupling diazotized aromatic amines or heterocyclic amines with different pyrazolone derivatives. researchgate.netdoaj.orgarabjchem.org For example, new azo and bisazo-5-pyrazolone dyes have been prepared by the azo coupling of various arylamines and aryl diamines with pyrazolones such as 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one. researchgate.net Similarly, thiophene-containing pyrazolone azo dyes have been synthesized by the diazo coupling of diazotized 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with pyrazolone derivatives. doaj.org
The resulting azo dyes often exist in tautomeric forms, such as the hydrazo-keto and enol-azo forms, which can be influenced by the solvent and the solid-state packing. researchgate.netnih.govresearchgate.net
The table below presents examples of diazo-coupling reactions for the synthesis of pyrazolone-based azo dyes:
| Diazonium Salt Source | Pyrazolone Coupling Component | Product | Key Findings |
| Various arylamines and aryl diamines | 1-Methyl-3-phenyl-1H-pyrazol-5(4H)-one | Azo and bisazo-5-pyrazolone dyes | The synthesized dyes exist in azo- and hydrazo-tautomeric forms. researchgate.net |
| Diazotized 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes | 3-Methyl-1H-pyrazol-5(4H)-one | Thiophene-based pyrazolone azo dyes | The dyes exhibited red to blue shifted colors. doaj.org |
| Diazotized ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | Various active methylene derivatives | Pyrazole azo dyes | The synthesized dyes were investigated for their color properties in paints. nih.gov |
Ligand Chemistry and Coordination Complexes of 5 Methyl 3h Pyrazol 3 One Derivatives
Synthesis of Metal Complexes with 5-methyl-3H-pyrazol-3-one as a Ligand
The synthesis of metal complexes involving derivatives of this compound, particularly 4-acyl-5-pyrazolones, is a well-established area of coordination chemistry. unicam.itbohrium.com These ligands are prized for their versatility, stemming from the pyrazolone (B3327878) ring combined with the properties of β-diketones. unicam.it The general approach to synthesizing these complexes involves the reaction of the pyrazolone-based ligand with a suitable metal salt in a solvent.
Commonly, the synthesis is carried out by reacting the ligand with metal(II) chlorides, such as CoCl₂, NiCl₂, and CuCl₂. abechem.comajgreenchem.com For instance, a series of Co(II), Ni(II), and Cu(II) complexes were synthesized from the ligand 4-[(E)-(3-hydroxypyridin-2-yl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (PDP) by reacting it with the respective metal chlorides. abechem.com Similarly, another method involves mixing a hot alcoholic solution of the ligand with a calculated amount of the metal salt solution, followed by refluxing the mixture for several hours. saudijournals.com The pH of the solution is often adjusted to a range of 5.0-6.0 to facilitate the formation of the solid complex. saudijournals.com
Another established method is the reaction of the pyrazolone proligands with metal salts, such as alkaline-earth metal salts, via a process designated as "method A". acs.org Vanadium(IV) complexes have been successfully prepared by treating ONO donor ligands derived from the condensation of 4-benzoyl-3-methyl-1-phenyl-2-pyrazoline-5-one with [V(IV)O(acac)₂]. rsc.org The resulting products are typically air-stable solids. nih.gov The synthesis can also be achieved through the reaction of the ligand with metal acetates, which can lead to the deprotonation of the proligand. unicam.it
The versatility in synthesis is further highlighted by the preparation of complexes with a wide array of metals, including main group elements, transition metals, lanthanides, and actinides. acs.orgnih.gov For example, titanium(IV) complexes have been synthesized by reacting two equivalents of a pyrazolone ligand with titanium tetramethoxide. acs.org The stoichiometry of the reactants is a critical factor, with complexes forming in ratios such as 1:1, 1:2, or 1:3 (metal:ligand). saudijournals.com The synthesized complexes are generally solid, stable at room temperature, and soluble in polar organic solvents like DMF and DMSO. bohrium.comderpharmachemica.com
Table 1: Selected Synthesis Methods for Pyrazolone-Metal Complexes
| Ligand Type | Metal Salt/Precursor | Solvent | Conditions | Resulting Complex Type | Reference |
|---|---|---|---|---|---|
| 4-acyl-5-pyrazolone derivatives | Metal(II) chlorides (CoCl₂, NiCl₂, CuCl₂) | Ethanol (B145695)/Methanol | Reflux | Mononuclear Co(II), Ni(II), Cu(II) complexes | abechem.comajgreenchem.com |
| 4-benzoyl-3-methyl-1-phenyl-2-pyrazoline-5-one derivatives | [V(IV)O(acac)₂] | Not specified | Not specified | Oxidovanadium(IV) complexes | rsc.org |
| Acylpyrazolone proligands | Titanium tetramethoxide | Not specified | Method A | Titanium(IV) complexes | acs.org |
| Nitrosopyrazolones | Metal salts (unspecified) | Alcohol | Reflux, pH 5.0-6.0 | 1:2 and 1:3 chelates | saudijournals.com |
Chelation Behavior and Coordination Modes in Pyrazolone-Metal Complexes
Derivatives of this compound are remarkably flexible ligands, capable of adopting various tautomeric forms and coordination modes upon complexation with metal ions. unicam.itresearchgate.net The most common coordination behavior for 4-acyl-5-pyrazolones is as an O,O'-bidentate chelating ligand, where the metal ion is bound by the two oxygen atoms of the deprotonated acylpyrazolone. unicam.itresearchgate.net This mode is prevalent because these ligands are considered a variant of β-diketones, with a pyrazole (B372694) ring fused to the chelating arms. researchgate.net
However, the coordination is not limited to this single mode. Depending on the substituents on the pyrazolone ring and the nature of the metal ion, other coordination behaviors are observed. researchgate.net For instance, Schiff base derivatives, formed by the condensation of 4-acyl-5-pyrazolones with amines or hydrazines, can act as N,O-chelating ligands. unicam.it These Schiff base ligands retain the characteristics of their parent compounds but have enhanced coordination features due to the additional nitrogen donor atoms. unicam.it Some hydrazone ligands derived from pyrazolones have been shown to act as tridentate O,N,N-donors. unicam.it
The pyrazolone ring itself offers additional coordination possibilities. In some sodium complexes, the metal ion binds not only to the two oxygens of the β-diketone moiety but also to a nitrogen atom of an adjacent pyrazolone ring, leading to the formation of coordination polymers. nih.gov The coordination can occur via either the N1 or N2 position of the pyrazole ring. nih.gov In its neutral form, the ligand can coordinate in an O,O-bidentate chelating manner while being in its enolic form. unicam.it
Bridging coordination modes are also possible. A tetradentate bridging η⁴-coordination mode has been described for some alkaline earth metal derivatives. unicam.it The versatility of these ligands is further demonstrated by the formation of unique structures like triply bridged binuclear complexes, where the same ligand can form multiple bridges between two metal centers. nih.gov The specific coordination mode adopted can be influenced by factors such as the geometry preference of the metal ion. bohrium.com For example, the plasticity of the copper geometry has been cited as a reason for changes in the coordinating behavior of a pyrazole-derived Schiff base ligand. bohrium.com
Table 2: Common Coordination Modes of Pyrazolone Ligands
| Coordination Mode | Donor Atoms | Description | Example Metal Ions | Reference |
|---|---|---|---|---|
| Bidentate Chelating | O,O' | The metal is chelated by the two oxygen atoms of the deprotonated acyl group and the pyrazolone carbonyl. | Transition metals, Lanthanides, Actinides | unicam.itresearchgate.net |
| Bidentate Chelating | N,O | Schiff base derivatives coordinate through a nitrogen atom (e.g., azomethine) and an oxygen atom. | Zinc(II), Copper(II) | unicam.itbohrium.com |
| Tridentate Chelating | O,N,N | Hydrazone derivatives coordinate through an oxygen and two nitrogen atoms. | Zinc(II), Copper(II) | unicam.it |
| Bridging Coordination | O,O' and N | Ligands can bridge metal centers, forming polymeric structures. | Sodium(I) | nih.gov |
Electrochemical Investigations of Pyrazolone-Metal Complexes
The redox properties of metal complexes derived from this compound are frequently studied using electrochemical techniques, primarily cyclic voltammetry (CV). abechem.comanalis.com.my These investigations provide insight into the electron transfer processes, the stability of different oxidation states of the metal center, and the potential applications of the complexes as electrocatalysts or in other electrochemical devices. abechem.comacs.org
Studies on Co(II), Ni(II), and Cu(II) complexes with pyrazole-based ligands have revealed quasi-reversible, single-electron transfer processes. analis.com.my For example, a Cu(II) complex showed a reduction peak corresponding to the Cu(II)/Cu(I) transition and an oxidation peak for the reverse Cu(I)/Cu(II) process. analis.com.my Similarly, an Fe(II) complex exhibited the Fe(II)/Fe(III) redox couple, and a Ni(II) complex showed peaks attributed to the Ni(I)/Ni(II) redox process. analis.com.my
In a study of cobalt complexes with 3-phenylpyrazole, cyclic voltammetry showed that the complexes undergo single-electron irreversible Co(II)→Co(III) oxidations and Co(II)→Co(I) reductions. nih.gov For a dinuclear cobalt complex, the CV data also indicated electronic communication between the two metal centers through bridging chloride ligands. nih.gov Theoretical investigations using density functional theory (DFT) can complement experimental electrochemical data, helping to elucidate whether the redox processes are metal-centered or ligand-centered. nih.gov
The electrochemical behavior is also a key aspect when evaluating these complexes as corrosion inhibitors. acs.orgresearchgate.net Potentiodynamic polarization studies have shown that pyrazolone derivatives can act as mixed-type inhibitors, retarding both the anodic metal dissolution and cathodic hydrogen evolution reactions. acs.org The corrosion current density (Icorr) typically decreases with increasing inhibitor concentration, indicating effective adsorption of the inhibitor molecules onto the metal surface. acs.org
Furthermore, the electrocatalytic ability of these complexes has been explored. A glassy carbon electrode (GCE) modified with a Co(II) complex of a pyrazole derivative, [Co(PDP)₂]Cl₂·2H₂O, demonstrated good electrocatalytic activity for the detection of Folic acid. abechem.com The modified electrode showed a linear response over a specific concentration range with a calculated limit of detection (LOD). abechem.com
Table 3: Electrochemical Data for Selected Pyrazolone-Metal Complexes
| Complex | Technique | Redox Process | Potential (V vs. Ag/AgCl) | Characteristics | Reference |
|---|---|---|---|---|---|
| [Cu₂(C₁₇H₂₈N₆)·4Cl] | CV | Cu(II)/Cu(I) | Epc = 0.03 V, Epa = 0.75 V | Quasi-reversible, one-electron transfer | analis.com.my |
| [Fe₂(C₁₇H₂₈N₆)·4Cl] | CV | Fe(II)/Fe(III) | Epc = -0.67 V, Epa = -0.47 V | Quasi-reversible, one-electron transfer | analis.com.my |
| [Ni₂(C₁₇H₂₈N₆)·4Cl] | CV | Ni(II)/Ni(I) | Epc = 0.12 V, Epa = 0.71 V | Quasi-reversible, one-electron transfer | analis.com.my |
| [CoCl(μ-Cl)(Hpz(Ph))₃]₂ | CV | Co(II)→Co(III), Co(II)→Co(I) | Not specified | Irreversible oxidation and reduction | nih.gov |
Structural Characterization of Pyrazolone-Metal Complexes
Spectroscopic Characterization:
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. Significant shifts in the vibrational frequencies of key functional groups, such as the C=O and C=N stretches, are observed upon complexation. bohrium.comanalis.com.my The appearance of new bands in the far-IR region can often be assigned to metal-ligand (M-O and M-N) vibrations.
NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes, NMR spectroscopy provides valuable structural information. Coordination-induced shifts in the signals of the ligand's protons and carbons are indicative of complex formation. acs.orgnih.gov For instance, in titanium(IV) complexes, the benzylic protons of the ligand were observed to split into a doublet of doublets, confirming coordination to the metal. acs.org
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions and metal-to-ligand charge transfer (MLCT) bands, which are characteristic of the coordination geometry around the metal ion. bohrium.comresearchgate.net The spectra of the complexes typically show modifications and shifts compared to the free ligand, resulting from metal ion coordination. bohrium.com
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information. It allows for the precise determination of molecular structures, including bond lengths, bond angles, and coordination geometries. rsc.orgnih.gov Studies have revealed a diverse range of coordination geometries for pyrazolone-metal complexes, including distorted octahedral, pentagonal-bipyramidal, and square pyramidal arrangements. acs.orgrsc.org
For example, the magnesium complex with a phenyl-pyrazolone ligand was found to have the expected octahedral coordination sphere, while the corresponding calcium complex adopted a dimeric, pentagonal-bipyramidal geometry. acs.org In a series of vanadium complexes, X-ray diffraction showed the metal ion to be 5-coordinated in a distorted square pyramidal geometry. rsc.org Crystal structure analysis also confirms the formation of polymeric structures through intermolecular bonding, such as hydrogen bonding or bridging ligands. nih.gov
Table 4: Structural Data for Representative Pyrazolone-Metal Complexes
| Complex | Method | Geometry | Key Findings | Reference |
|---|---|---|---|---|
| Sodium-pyrazolone complex | X-ray Diffraction | Octahedral | Polymeric structure via H-bonding; Na···Na separation of 3.6155(18) Å. | nih.gov |
| Magnesium-phenyl-pyrazolone complex | X-ray Diffraction | Octahedral | Expected octahedral coordination sphere. | acs.org |
| Calcium-phenyl-pyrazolone complex | X-ray Diffraction | Pentagonal-bipyramidal | Dimeric structure with two pyrazolonato ligands, water, and ethanol. | acs.org |
| [V(V)O(bp-fah)(OMe)] | X-ray Diffraction | Distorted Square Pyramidal | Metal ion is 5-coordinated. | rsc.org |
| [Co(II), Ni(II), Cu(II)] complexes of a pyrazolone Schiff base | Elemental Analysis, Molar Conductance, Spectroscopic data | Octahedral | Proposed octahedral structures with two bidentate Schiff base molecules and two water molecules. | bohrium.com |
Computational Chemistry and Theoretical Investigations of 5 Methyl 3h Pyrazol 3 One Derivatives
Quantum Chemical Computations (DFT, FMO Analysis)
Quantum chemical computations, particularly Density Functional Theory (DFT), have become a standard for predicting the geometry and electronic structure of pyrazolone (B3327878) derivatives. researchgate.netrjptonline.org DFT methods, such as the B3LYP functional combined with various basis sets (e.g., 6-311g(d,p), 6-311++G**, 6-31G(d,p)), are frequently employed to optimize the molecular structures of these compounds in the gas phase or in solution. researchgate.nettandfonline.comacu.edu.innih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from techniques like single-crystal X-ray diffraction. researchgate.net
A key aspect of these computational studies is Frontier Molecular Orbital (FMO) analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of a molecule. nih.govrsc.org The HOMO acts as an electron donor, while the LUMO is the electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing the chemical reactivity and stability of a molecule. rsc.org A smaller energy gap suggests higher reactivity and a greater ease of electronic transitions. rsc.org
For instance, in a study of novel pyridine (B92270) and pyrido[1,2-a]benzimidazole (B3050246) derivatives synthesized from a pyran-quinoline precursor, DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine global reactivity descriptors. The results showed that one compound exhibited a small energy gap of 2.783 eV, indicating it is comparatively soft and more reactive, while another had a large energy gap of 3.995 eV, suggesting greater hardness and stability. rsc.org Similarly, theoretical studies on other heterocyclic compounds, including pyrazole (B372694) derivatives, have utilized FMO analysis to understand internal charge transfer and reactivity. nih.gov
Table 1: Selected DFT-Calculated Quantum Chemical Parameters for Pyrazole Derivatives
| Compound/Derivative | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (BPZ) | DFT/B3LYP/6-311g(d,p) | Not Specified | Not Specified | Not Specified | researchgate.net |
| (E)-4-((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide | DFT/B3LYP/6-311G+(d,p) | Not Specified | Not Specified | Not Specified | nih.gov |
| Pyridine derivative (Compound 3) | DFT/B3LYP/6-311++G(d,p) | Not Specified | Not Specified | 2.783 | rsc.org |
| Pyrido[2,3-d]pyrimidine derivative (Compound 9) | DFT/B3LYP/6-311++G(d,p) | Not Specified | Not Specified | 3.995 | rsc.org |
Note: Specific HOMO/LUMO energy values were not always detailed in the abstracts. The table reflects the availability of data from the reviewed sources.
Molecular Docking Studies for Ligand-Protein Interactions and Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. researchgate.net This method is pivotal in drug discovery for identifying potential biological targets and elucidating the binding modes of active compounds. Numerous studies have employed molecular docking to investigate how 5-methyl-3H-pyrazol-3-one derivatives interact with various protein targets.
These studies reveal that pyrazolone derivatives can fit into the active sites of enzymes and receptors, forming crucial interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with key amino acid residues. researchgate.netmdpi.com For example, derivatives have been docked against protein targets implicated in cancer, viral diseases, and diabetes.
Anticancer Targets: In one study, newly synthesized triphenylamine-linked pyrazole analogues were docked into the active sites of proteins with PDB IDs 2ITO and 2A4L. The compounds showed strong binding affinities, with one derivative exhibiting a binding energy of -9.3507 kcal/mol with the 2A4L protein, suggesting potential anticancer activity. nih.gov
Antiviral Targets: A derivative of 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one was docked with the main protease (Mpro) of the COVID-19 virus (PDB ID: 6LU7). The study identified significant conventional hydrogen bonding and other interactions between the ligand and the active site residues of the protein. researchgate.net
Antidiabetic Targets: Two synthesized pyrazole derivatives, Pyz-1 and Pyz-2, were evaluated as inhibitors of α-glucosidase and α-amylase, enzymes relevant to type 2 diabetes. Molecular docking simulations were used to determine their binding modes and energies within the active sites of these enzymes, corroborating their potent in vitro inhibitory activity. nih.gov
The binding energy, often expressed in kcal/mol, is a key output of docking simulations, with more negative values indicating stronger binding affinity.
Table 2: Examples of Molecular Docking Studies on this compound Derivatives
| Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interactions Noted | Reference |
|---|---|---|---|---|
| 4-(4-(Diphenylamino)benzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (9) | Not Specified (2ITO) | Not Specified | Proper binding observed | nih.gov |
| Ligand 6a | Not Specified (2A4L) | -9.3507 | Proper binding observed | nih.gov |
| 4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (BPZ) | nCoV-SARS-2 Mpro (6LU7) | Not Specified | Conventional hydrogen bonding and other interactions | researchgate.net |
| 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (2) | Prostaglandin (B15479496) reductase (2VCW) | Good docking score | Hydrogen bond interactions, π–π stacking | mdpi.com |
| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) | α-glucosidase, α-amylase | Not Specified | Determination of binding modes | nih.gov |
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. medicalresearchjournal.orgmdpi.com These models are invaluable in drug design for predicting the activity of novel compounds and optimizing lead structures. medicalresearchjournal.org
The process involves calculating a set of molecular descriptors for a series of compounds and then using statistical techniques, such as Multiple Linear Regression (MLR), to build a mathematical model that relates these descriptors to an observed activity (e.g., IC₅₀ values). medicalresearchjournal.orgresearchgate.net The predictive power and robustness of a QSAR model are evaluated using statistical metrics like the squared correlation coefficient (R²), adjusted R² (adjR²), and the cross-validation coefficient (CV.R² or Q²). medicalresearchjournal.org
QSAR studies have been applied to pyrazole derivatives to understand the structural requirements for various biological activities:
Anticancer Activity: A QSAR study on pyrazole compounds against a colon cancer cell line (HT29) developed a robust MLR model. The model showed excellent statistical quality with an R² value of 0.9564 and a CV.R² of 0.9542, indicating good fitting and predictive ability. medicalresearchjournal.org
Anti-HIV Activity: A 2D-QSAR study was conducted on 40 pyrazolyl-pyrimidinone derivatives as potential HIV-1 inhibitors. The resulting models, developed using MLR, Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN), were found to be robust and had good predictive capacity, helping to identify key structural features for antiviral activity. researchgate.net
These models help identify which molecular properties (descriptors), such as electronic, steric, or topological features, are crucial for the desired biological effect, thereby guiding the synthesis of more potent analogues. medicalresearchjournal.org
Table 3: Statistical Validation of a QSAR Model for Pyrazole Derivatives
| Model Type | Target | R² | adjR² | CV.R² (Q²) | F-statistic | Reference |
|---|
Prediction of Reactivity and Mechanistic Pathways using Computational Methods
Computational methods are not only used to predict static properties but also to investigate the reactivity of molecules and the mechanisms of chemical reactions. DFT-derived parameters, such as global reactivity descriptors, are essential in this context. researchgate.net Parameters like chemical potential (μ), electronegativity (χ), chemical hardness (η), and softness (S) can be calculated from the HOMO and LUMO energies to quantify the reactivity of a molecule. rsc.org For example, a molecule with a high softness value is considered more reactive. rsc.org
These computational tools can also be used to explore potential reaction pathways. For instance, in the study of the antioxidant activity of sulfur-containing pyrazolone derivatives, calculations of reaction enthalpies with selected radicals helped to elucidate the prevailing antioxidant mechanism. The findings suggested that the Hydrogen Atom Transfer (HAT) mechanism is slightly favored in polar solvents, while the Sequential Proton-Loss Electron-Transfer (SPLET) mechanism dominates in nonpolar environments. researchgate.net This level of mechanistic insight is crucial for designing molecules with specific functional properties, such as improved antioxidant efficacy.
By optimizing transition state structures and calculating activation energies, computational chemistry can map out the entire energy profile of a reaction, providing a detailed understanding of its feasibility and kinetics. This predictive capability allows for the rational design of synthetic routes and the explanation of observed product distributions.
Exploration of Biological Activities and Structure Activity Relationships Sar of 5 Methyl 3h Pyrazol 3 One Analogues
Anti-inflammatory Activity and Molecular Mechanisms of Action
Analogues of 5-methyl-3H-pyrazol-3-one have demonstrated notable anti-inflammatory properties, primarily attributed to their interaction with key enzymatic pathways involved in the inflammatory cascade. The structural versatility of the pyrazolone (B3327878) ring has allowed for the design of potent and selective inhibitors of inflammatory mediators.
Inhibition of Inflammatory Pathways (e.g., Cyclooxygenase Enzymes)
A primary mechanism by which pyrazolone analogues exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.govjst.go.jp While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. researchgate.net Consequently, the development of selective COX-2 inhibitors has been a major focus to minimize the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.netnih.gov
Numerous studies have synthesized and evaluated pyrazolone derivatives for their COX inhibitory activity. For instance, a series of diaryl pyrazole (B372694) derivatives were designed as selective COX-2 inhibitors. encyclopedia.pub One compound with a sulfonamide substitution on the N-aromatic ring demonstrated potent COX-2 inhibition with an IC50 value of 0.017 ± 0.001 μM. encyclopedia.pub In another study, new pyrazole derivatives showed significant in vitro inhibitory activity against COX-2, with IC50 values for some compounds ranging from 38.73 to 61.24 nM. tandfonline.com
The structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyrazolone ring and its associated phenyl rings are crucial for activity and selectivity. The presence of a benzenesulfonamide (B165840) moiety has been shown to contribute to good selectivity towards COX-2 inhibition. encyclopedia.pub For example, N1-benzensulfonamide derivatives have been identified as preferentially selective agents toward COX-2. tandfonline.com Furthermore, the substitution pattern on the phenyl ring attached to the pyrazole nucleus can significantly influence anti-inflammatory efficacy, with monosubstituted electron-withdrawing groups showing strong activity. encyclopedia.pub
Some pyrazolone analogues have also been investigated as dual inhibitors of both COX and 5-lipoxygenase (5-LOX), another important enzyme in the arachidonic acid cascade that produces pro-inflammatory leukotrienes. nih.govresearchgate.net This dual inhibition is considered a promising strategy for developing safer and more effective anti-inflammatory agents. researchgate.net
In Vitro Studies on Anti-inflammatory Effects
The anti-inflammatory potential of this compound analogues has been extensively validated through various in vitro assays. A common method is the carrageenan-induced paw edema test in rats, which serves as a model for acute inflammation. nih.govhilarispublisher.com In this assay, several synthesized pyrazolone derivatives have shown significant reductions in paw edema, with some compounds exhibiting activity comparable or even superior to standard drugs like diclofenac (B195802) sodium and celecoxib. tandfonline.comnih.gov
For example, a study on new pyrazolone derivatives reported that several compounds, after 3 hours of administration, showed higher anti-inflammatory activity (78.06% to 86.67% inhibition) than the reference drug phenylbutazone (B1037) (70.56% inhibition). jst.go.jp Another study found that N-acylated and nitro-substituted N-phenyl pyrazolyl-pyrazoline derivatives exhibited very promising anti-inflammatory activity. bohrium.com
The measurement of inflammatory mediators is another key aspect of in vitro evaluation. Studies have assessed the ability of these compounds to reduce the production of prostaglandin (B15479496) E2 (PGE2) in rat serum, further confirming their COX-inhibitory mechanism. nih.govresearchgate.net Additionally, the inhibition of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells has been used to screen for anti-inflammatory compounds, as NF-κB is a critical regulator of inflammatory gene expression. mdpi.com
The following table summarizes the in vitro anti-inflammatory activity of selected this compound analogues.
| Compound ID | Assay | Target | Activity/Result | Reference |
| Compound 13a | COX-2 Inhibition | COX-2 | IC50: 39.43 nM | tandfonline.com |
| Compound 13c | COX-2 Inhibition | COX-2 | IC50: 38.73 nM | tandfonline.com |
| Compound 190a | COX-2 Inhibition | COX-2 | IC50: 0.017 ± 0.001 μM | encyclopedia.pub |
| Compound 189(a) | COX-2 Inhibition | COX-2 | IC50: 39.43 nM | encyclopedia.pub |
| Compound 4 | Carrageenan-induced paw edema | Inflammation | Better activity than Diclofenac sodium | nih.gov |
| Compound 6b | Carrageenan-induced paw edema | Inflammation | 87.35% inhibition after 2h | jst.go.jp |
| Compound 9b | Carrageenan-induced paw edema | Inflammation | 86.67% inhibition after 3h | jst.go.jp |
| Compound 3b | Carrageenan-induced paw edema | Inflammation | 69.56% inhibition | ipinnovative.com |
Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)
Beyond their anti-inflammatory properties, analogues of this compound have emerged as a promising class of antimicrobial agents. nih.govnih.gov The pyrazole nucleus is a key pharmacophore in various compounds with demonstrated activity against a range of microbial pathogens, including bacteria, fungi, and viruses. hilarispublisher.comresearchgate.net
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Numerous studies have reported the synthesis of pyrazolone derivatives with significant antibacterial activity. These compounds have been tested against a panel of both Gram-positive and Gram-negative bacteria, often showing potent inhibitory effects.
For instance, a series of novel pyrazole analogues were synthesized and screened for their antimicrobial activity. nih.gov One compound was found to be exceedingly active against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, while another derivative was highly active against the Gram-positive bacterium Streptococcus epidermidis with the same MIC value, comparable to the standard drug ciprofloxacin. nih.govresearchgate.net
Structure-activity relationship studies have indicated that specific substitutions on the pyrazolone scaffold are critical for antibacterial potency. For example, compounds with a halo-substituted phenyl group at the C-3 position of a pyrazoline ring were found to be active against clinical bacterial pathogens with MICs in the range of 0.2-0.4 mg/mL. bohrium.com Another study highlighted that a chlorinated analogue, 2-(4-chlorophenyl)-5-methyl derivative, showed superior efficacy (MIC = 8 μg/mL) against a particular strain.
The following table presents the antibacterial activity of selected this compound analogues.
| Compound ID | Bacterial Strain | Activity (MIC) | Reference |
| Compound 3 | Escherichia coli | 0.25 μg/mL | nih.govresearchgate.net |
| Compound 4 | Streptococcus epidermidis | 0.25 μg/mL | nih.govresearchgate.net |
| 2-(4-Chlorophenyl)-5-methyl derivative | Not specified | 8 μg/mL | |
| Compound 3b | S. aureus, E. coli | 6.25 µg/mL | ipinnovative.com |
| Compound 3b | P. aeruginosa | 12.5 µg/mL | ipinnovative.com |
| Compound 4a | Clinical bacterial pathogens | 0.2-0.4 mg/mL | bohrium.com |
| Compound 5g | Clinical bacterial pathogens | 0.2-0.4 mg/mL | bohrium.com |
| Compound 5h | Clinical bacterial pathogens | 0.2-0.4 mg/mL | bohrium.com |
Antifungal Activity Assessment
In addition to their antibacterial effects, pyrazolone analogues have also been evaluated for their antifungal properties. Several derivatives have shown promising activity against various fungal species.
In one study, a synthesized pyrazole derivative exhibited high antifungal activity against Aspergillus niger with an MIC of 1 μg/mL, which was comparable to the standard drug Clotrimazole. nih.govresearchgate.net Another research effort pointed out that trifluoromethyl derivatives of pyrazolones exhibit broad-spectrum antifungal activity with MIC values ranging from 4 to 16 μg/mL against Candida species, which is attributed to increased membrane disruption. Schiff base derivatives of pyrazolone have also demonstrated potent inhibitory effects against strains of Penicillium italicum, Syncephalastrum racemosum, and Aspergillus fumigatus. nih.gov
Antiviral Properties, Including HIV-1 Inhibition
The antiviral potential of pyrazolone derivatives has also been an area of investigation. While less extensively studied than their antibacterial and antifungal activities, some analogues have shown promise against certain viruses. Notably, pyrazolone derivatives have been reported to exhibit anti-HIV activity. ipinnovative.com The natural pyrazole C-glycoside, pyrazofurin, is known for its broad-spectrum antiviral activity, including against the Hepatitis C virus (HCV). nih.gov This highlights the potential of the pyrazole scaffold in the development of novel antiviral agents.
Anticancer Potential and Cytotoxicity in Cell Lines
The structural motif of this compound is a key component in a variety of derivatives that have demonstrated significant potential as anticancer agents. These compounds have been evaluated for their cytotoxic effects against a range of human cancer cell lines, revealing promising activity and offering insights into their mechanisms of action.
Analogues of this compound have shown considerable cytotoxic activity across a spectrum of cancer cell lines. For instance, certain pyrazole-platinum(II) complexes, particularly those with methyl substituents on the pyrazole ring, have exhibited potent antiproliferative effects against breast cancer cell lines MCF-7 and MDA-MB-231. tandfonline.com The IC₅₀ values for these complexes were found to be in the micromolar range, indicating significant cytotoxicity. tandfonline.com Similarly, a novel pyrazole derivative, PTA-1, was found to be cytotoxic in 17 different human cancer cell lines, with a favorable selective cytotoxicity index, suggesting it is more toxic to cancer cells than non-cancerous cells. mdpi.comresearchgate.net
In another study, a series of 4,5-dihydro-1H-pyrazole-1-yl acetate (B1210297) derivatives were tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. One compound, IVc, showed an antiproliferative percentage of 87.4% against MCF-7 cells after 72 hours, which was comparable to the standard drug tamoxifen. Another compound, IVb, demonstrated the highest effect on A549 cells with a 75.04% antiproliferative rate at 72 hours.
Furthermore, pyrazole-based derivatives have been identified with potent cytotoxicity against a panel of 27 human cancer cell lines, showing particular efficacy in triple-negative breast cancer (TNBC) cell lines with CC₅₀ values in the low micromolar to nanomolar range. nih.gov Curcumin-derived pyrazoles also displayed cytotoxicity against a panel of cancer cell lines, with IC₅₀ values ranging from 0.5 to 29.6 µM. mdpi.com
Research on pyrazole-pyrazoline hybrids has also yielded compounds with significant anticancer potential against cell lines such as A549, SiHa, HepG2, and COLO205. mdpi.com Additionally, pyrazole derivatives have been evaluated against BGC823, Hela, Molt-4, U937, and K562 cell lines, with some compounds showing acceptable selectivity and anticancer potential. mdpi.com
Table 1: Cytotoxic Activity of this compound Analogues Against Various Cancer Cell Lines
| Compound/Derivative | Cell Line(s) | Activity/IC₅₀/CC₅₀ | Reference(s) |
|---|---|---|---|
| Pyrazole-platinum(II) complexes | MCF-7, MDA-MB-231 | IC₅₀ in µM range | tandfonline.com |
| PTA-1 | 17 human cancer cell lines | Low µM range | mdpi.comresearchgate.net |
| 4,5-dihydro-1H-pyrazole-1-yl acetate (IVc) | MCF-7 | 87.4% antiproliferation (72h) | |
| 4,5-dihydro-1H-pyrazole-1-yl acetate (IVb) | A549 | 75.04% antiproliferation (72h) | |
| Pyrazole-based derivative (P3C) | TNBC cell lines | CC₅₀ in low µM to nM range | nih.gov |
| Curcumin-derived pyrazoles | Various cancer cell lines | IC₅₀: 0.5-29.6 µM | mdpi.com |
| Pyrazole-pyrazoline hybrids | A549, SiHa, HepG2, COLO205 | IC₅₀ in µM range | mdpi.com |
| Pyrazole derivatives | BGC823, Hela, Molt-4, U937, K-562 | Selective anticancer potential | mdpi.com |
| Pyrazole-5-carboxamide derivative | A549 | Significant inhibition at 10 µM | mdpi.com |
| Pyrazolo[3,4-b]pyridine analogs (57 & 58) | HepG2, MCF7, HeLa | IC₅₀: 3.11–4.91 µM & 4.06–4.24 µM | nih.gov |
| Pyrazole-O-glucosides | Jurkat, CEM, MCF10A, MDA-MB 231 | CC₅₀ of 4.36 +/- 0.2 μM (Jurkat) | researchgate.net |
The cytotoxic effects of this compound analogues are mediated through various cellular mechanisms, primarily apoptosis and cell cycle arrest.
Apoptosis: Several studies have confirmed that these pyrazole derivatives induce apoptosis, or programmed cell death, in cancer cells. For example, the pyrazole derivative PTA-1 was shown to induce phosphatidylserine (B164497) externalization, activate caspases-3/7, and cause DNA fragmentation in MDA-MB-231 breast cancer cells. mdpi.comresearchgate.net Similarly, a pyrazole-based derivative, P3C, was found to induce the accumulation of reactive oxygen species (ROS), leading to mitochondrial depolarization and the activation of caspases-3/7 and -8, indicating the involvement of both intrinsic and extrinsic apoptotic pathways. nih.gov Curcumin-derived pyrazoles also promoted caspase-dependent apoptosis. mdpi.com The investigation of pyrazole-platinum(II) complexes revealed their ability to induce apoptosis, which was confirmed by Annexin V-fluorescein isothiocyanate/propidium iodide assays and analysis of caspase-3, -8, and -9 activity. tandfonline.com
Cell Cycle Arrest: In addition to apoptosis, cell cycle arrest is another key mechanism of growth inhibition. The pyrazole derivative PTA-1 was found to arrest cells in the S and G2/M phases of the cell cycle. mdpi.comresearchgate.net Similarly, pyrano[2,3-c]pyrazolopyrimidine derivatives were shown to arrest the cell cycle of HepG2 cells at the S phase by increasing the level of the p21 protein. bohrium.com Pyrazole-platinum(II) complexes were also observed to cause cell cycle arrest at the G1 phase in MCF-7 and MDA-MB-231 cells. tandfonline.com Another study on a novel pyrazole-oxindole conjugate demonstrated that it disrupted the cell cycle, leading to an increase in DNA fragmentation and an arrest in the G0-G1 phase. researchgate.net
Other Mechanisms: Some pyrazole derivatives exhibit their anticancer effects through other mechanisms. For instance, PTA-1 was found to disrupt microtubule organization and inhibit tubulin polymerization, a mechanism similar to that of known tubulin inhibitors. mdpi.comnih.gov The pyrazole derivative P3C also caused microtubule disruption. nih.gov
Table 2: Mechanisms of Cytotoxicity for this compound Analogues
| Compound/Derivative | Mechanism of Action | Cell Line(s) | Reference(s) |
|---|---|---|---|
| PTA-1 | Apoptosis (caspase-3/7 activation), Cell cycle arrest (S and G2/M), Tubulin polymerization inhibition | MDA-MB-231 | mdpi.comresearchgate.netnih.gov |
| P3C | Apoptosis (ROS accumulation, caspase-3/7, -8 activation), Microtubule disruption | TNBC cell lines | nih.gov |
| Pyrazole-platinum(II) complexes | Apoptosis (caspase-3, -8, -9 activation), Cell cycle arrest (G1) | MCF-7, MDA-MB-231 | tandfonline.com |
| Pyrano[2,3-c]pyrazolopyrimidines | Cell cycle arrest (S phase), p21 protein elevation | HepG2 | bohrium.com |
| Curcumin-derived pyrazoles | Caspase-dependent apoptosis | Various cancer cell lines | mdpi.com |
| Pyrazole-oxindole conjugate | Apoptosis, Cell cycle arrest (G0-G1) | Jurkat | researchgate.net |
Evaluation Against Diverse Cancer Cell Lines (e.g., MCF7, A549, HepG2, K-562, U937)
Antihyperglycemic and Antidiabetic Activities
Derivatives of this compound have been investigated for their potential in managing diabetes, primarily through enzyme inhibition and modulation of renal glucose transport.
The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key strategy in controlling postprandial hyperglycemia. nih.gov Several this compound derivatives have demonstrated inhibitory activity against these enzymes.
A series of novel 3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one derivatives were synthesized and evaluated for their antidiabetic activity. rjptonline.org These compounds exhibited promising IC₅₀ values against both α-glucosidase and α-amylase, with some analogues showing more potent activity than the standard drug acarbose. rjptonline.org Specifically, compounds 6j and 6m were identified as potent inhibitors of both enzymes. rjptonline.org
In another study, pyrazole-bearing Schiff bases were investigated as dual inhibitors of α-amylase and α-glucosidase. researchgate.net Some of these derivatives showed significant inhibitory activity, with IC₅₀ values in the micromolar range. researchgate.net Similarly, triazole-bearing bis-hydrazone derivatives, which can be conceptually related to pyrazole structures, also showed potent inhibition of both α-amylase and α-glucosidase. nih.gov
Table 3: α-Amylase and α-Glucosidase Inhibitory Activity of this compound Analogues
| Compound Series | Enzyme(s) | IC₅₀ Range | Reference(s) |
|---|---|---|---|
| 3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one derivatives | α-Glucosidase | 91.24 µM - 261.82 µM | rjptonline.org |
| α-Amylase | 85.03 µM - 237.78 µM | rjptonline.org | |
| Pyrazole-bearing Schiff-bases | α-Amylase & α-Glucosidase | 0.32 ± 0.03 to 0.52 ± 0.02 µM | researchgate.net |
| Triazole-bearing bis-hydrazones | α-Amylase | 0.70 ± 0.05–35.70 ± 0.80 μM | nih.gov |
| α-Glucosidase | 1.10 ± 0.05–30.40 ± 0.70 μM | nih.gov | |
| Sulfonamide-based acyl pyrazoles | α-Glucosidase | 1.13 to 28.27 µM | researchgate.net |
A novel approach to managing hyperglycemia is the inhibition of sodium-glucose cotransporters (SGLTs), particularly SGLT2, which is responsible for the majority of glucose reabsorption in the kidneys. nih.govoup.com Inhibition of SGLT2 leads to increased urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner. oup.comresearchgate.net
Pyrazole derivatives have been explored as SGLT inhibitors. O-glucosides of certain pyrazole analogues have been shown to inhibit the transport of glucose in the brush border membrane vesicles of the rat kidney. researchgate.net This inhibition of renal glucose reabsorption leads to glucosuria, demonstrating the potential of these compounds as antidiabetic agents. researchgate.net Remogliflozin etabonate, a prodrug based on a benzylpyrazole glucoside, is a selective SGLT2 inhibitor that is metabolized to its active form, remogliflozin, in the body. researchgate.net
Enzyme Inhibition Studies (e.g., α-Amylase, α-Glucosidase)
Other Pharmacological Investigations of this compound Derivatives
Beyond their anticancer and antidiabetic potential, analogues of this compound have been investigated for a range of other pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.
Antimicrobial Activity: Several studies have reported the antimicrobial properties of pyrazole derivatives. A series of 5-methyl-2,4-dihydro-3H-pyrazol-3-one-4-(4-substituted) benzylpiperazine derivatives were synthesized and screened for antibacterial activity against P. vulgaris, S. aureus, E. coli, and B. subtillus, as well as for antifungal activity. ijpsr.com Some of the synthesized compounds demonstrated good antibacterial and antifungal properties. ijpsr.com Another study on pyrazolyl 1,3,4-thiadiazine derivatives also revealed considerable antimicrobial activity against tested microorganisms. nih.gov
Anti-inflammatory Activity: Pyrazolone derivatives have long been recognized for their anti-inflammatory potential. japsonline.com A study on novel pyrazole analogues showed that one compound, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, exhibited better anti-inflammatory activity than the standard drug diclofenac sodium. nih.gov Other research has also highlighted the anti-inflammatory effects of various pyrazolone derivatives. japsonline.comontosight.aisemanticscholar.org
Antioxidant Activity: The antioxidant properties of pyrazole derivatives have also been a subject of investigation. One study focused on the synthesis of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one, which, along with related compounds, was found to exhibit good antioxidant activity as evaluated by DPPH radical scavenging and other assays. nih.gov Another investigation into sulfur-containing derivatives of 2,4-dihydro-3H-pyrazol-3-one also demonstrated their antioxidant activity. researchgate.net Furthermore, pyrano[2,3-c]pyrazole derivatives have been shown to possess significant in vitro total antioxidant activity, with some compounds being more potent than standard ascorbic acid. nih.gov
Analgesic Effects
Analogues of this compound have a long-standing history as analgesic agents. The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of pain and inflammation. nih.gov
Key research findings in this area include:
Substitution at Position 1: A series of compounds with substitutions at the 1-position of the pyrazolone ring were synthesized to block the formation of allergenic metabolites. These analogues demonstrated potent antipyretic and analgesic effects comparable to antipyrine, but without the associated allergenicity. acs.org
Influence of Acidic and Ester Moieties: Studies on 1-(4-chlorophenyl or benzenesulfonamide)-2,3- and/or 4-substituted-1H-pyrazol-5(4H)-one derivatives revealed that acidic pyrazolones, such as compound 9b, exhibited the most potent analgesic activity. jst.go.jpnih.gov Esterification of the acidic group generally led to a decrease in analgesic efficacy. jst.go.jp
Quinazolinone-Clubbed Pyrazole Derivatives: The synthesis and evaluation of quinazolinone-clubbed pyrazole derivatives identified a compound, 7a1, with analgesic activity nearly comparable to the standard drug diclofenac sodium. ijpsr.com
Benzylidene Substituents: The condensation of 3-methyl-pyrazol-5-one with various substituted aldehydes yielded 3-methyl-4-substituted benzylidene-pyrazol-5-ones. Several of these compounds, including 1, 4, 5, 8, and 10, showed significant analgesic responses.
Table 1: Analgesic Activity of Selected this compound Analogues
| Compound/Analogue Type | Key Structural Features | Observed Analgesic Activity | Reference(s) |
|---|---|---|---|
| 1-Substituted Pyrazolone Analogues | Substitution at position 1 to block allergenic metabolite formation. | Potent analgesic effect, comparable to antipyrine. | acs.org |
| Acidic Pyrazolone 9b | 1-(benzenesulfonamide)-substituted pyrazolone with a free carboxylic acid group. | Most active analgesic in its series. | jst.go.jp |
| Quinazolinone-Clubbed Pyrazole 7a1 | A hybrid molecule combining quinazolinone and pyrazole moieties. | Analgesic activity nearly similar to diclofenac sodium. | ijpsr.com |
| 3-Methyl-4-benzylidene-pyrazol-5-ones | Benzylidene group at the 4-position. | Compounds 1, 4, 5, 8, and 10 showed effective analgesic response. |
Antioxidant Activity
The antioxidant properties of this compound analogues have garnered significant attention, largely inspired by the free radical scavenging ability of the drug edaravone. rsc.orgmdpi.comresearchgate.net These compounds are investigated for their potential to mitigate oxidative stress, which is implicated in various diseases. nih.gov
Key research findings include:
DPPH Radical Scavenging: A study of functionalized pyrazolone derivatives showed that all tested analogues exhibited potent antioxidant activity against the DPPH radical, with IC50 values ranging from 2.6 to 7.8 μM. rsc.orgresearchgate.net Analogues bearing a catechol moiety were found to be particularly effective. rsc.orgresearchgate.netkg.ac.rs
Lipid Peroxidation Inhibition: Several pyrazolone derivatives (PYZ2, PYZ3, PYZ7, PYZ8, PYZ9, and PYZ10) demonstrated a potent antioxidant effect by inhibiting the formation of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Furthermore, compounds PYZ4, PYZ5, PYZ6, PYZ7, PYZ8, PYZ9, and PYZ10 were effective in controlling the generation of 4-hydroxy-2-nonenal (4-HNE), another lipid peroxidation marker. nih.gov
Comparison to Parent Compound: The antioxidant activity of various synthesized pyrazolone analogues was found to be higher than that of the parent compound, 5-methyl-2,4-dihydro-3H-pyrazol-3-one. rsc.org
Mechanism of Action: Density functional theory (DFT) studies suggest that in polar solvents, the Single Electron Transfer followed by Proton Transfer (SPLET) mechanism is a favorable radical scavenging pathway for these analogues. rsc.orgresearchgate.net
Table 2: Antioxidant Activity of Selected this compound Analogues
| Compound/Analogue Type | Assay | Key Findings | Reference(s) |
|---|---|---|---|
| Functionalized Pyrazolone Analogues | DPPH Radical Scavenging | IC50 values in the range of 2.6–7.8 μM. | rsc.orgresearchgate.net |
| Analogues with Catechol Moiety | DPPH Radical Scavenging | Highest inhibition activity (IC50 = 2.6 ± 0.1 μM). | rsc.orgresearchgate.net |
| Pyrazolone Derivatives (PYZ series) | Lipid Peroxidation (MDA & 4-HNE) | PYZ7, PYZ8, PYZ9, and PYZ10 effectively controlled both MDA and 4-HNE generation. | nih.gov |
| Phenyl-Pyrazolone Derivatives | DPPH Radical Scavenging | Maintained marked antioxidant capacity. | mdpi.com |
Anticonvulsant and Antidepressant Properties
Derivatives of this compound have been explored for their potential to treat central nervous system (CNS) disorders, including epilepsy and depression. bdpsjournal.orgnih.gov
Key research findings include:
Antidepressant Activity: A novel series of pyrazolone derivatives was synthesized and evaluated for antidepressant activity using the tail suspension test (TST) and forced swimming test (FST). bdpsjournal.org Compounds 4f and 4g, which are naphthoic carbohydrazide-based pyrazolone derivatives, showed a significant decrease in immobility time, indicating potent antidepressant effects. bdpsjournal.orgbanglajol.info The presence of electron-donating and electron-withdrawing groups was noted to influence the activity. banglajol.info
Pyrazoline Derivatives: A series of 1,3,5-trisubstituted-2-pyrazoline derivatives exhibited significant antidepressant and anti-anxiety activities. nih.gov Compounds with a 2-hydroxyphenyl or anthracen-9-yl substitution at the 3rd position and a 4-benzyloxyphenyl or 4-methylphenyl substitution at the 5th position were particularly effective. nih.gov Docking studies suggested these compounds are potential inhibitors of the MAO-A protein. nih.gov Other studies on triazolo-pyrazoline derivatives also reported varying levels of antidepressant activity. nih.gov
Anticonvulsant Activity: Pyrazolone derivatives are reported to possess anticonvulsant actions. nih.gov One study showed that a newly synthesized derivative, Ic, ameliorated pentylenetetrazole (PTZ)-induced seizures. nih.gov
Table 3: Anticonvulsant and Antidepressant Activity of Selected Analogues
| Compound/Analogue Type | Biological Activity | Key Findings | Reference(s) |
|---|---|---|---|
| Naphthoic carbohydrazide-based pyrazolones (4f, 4g) | Antidepressant | Significant decrease in immobility time in FST and TST. | bdpsjournal.orgbanglajol.info |
| 1,3,5-Trisubstituted-2-pyrazolines | Antidepressant & Anti-anxiety | Potent activity, likely through MAO-A inhibition. | nih.gov |
| Pyrazolone Derivative Ic | Anticonvulsant | Ameliorated PTZ-induced seizures. | nih.gov |
| Triazolo-pyrazoline derivatives | Antidepressant | Exhibited varying levels of antidepressant activity. | nih.gov |
Antitubercular Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new antitubercular agents, and pyrazolone derivatives have emerged as a promising class of compounds. researchgate.netchemmethod.com
Key research findings include:
Inhibition of M. tuberculosis H37Rv: Several pyrazole-containing derivatives have been synthesized and shown to possess promising activity against Mycobacterium tuberculosis. researchgate.net
UDP-Galactopyranose Mutase (UGM) Inhibition: A pyrazole-based compound, MS208, was identified as an inhibitor of MtbUGM, an essential enzyme for the bacterial cell wall synthesis. nih.gov Further synthesis and testing of pyrazole and triazole analogues of MS208 revealed that while the structural modifications did not improve antitubercular activity, most compounds retained MtbUGM inhibitory activity. nih.gov The pyrazole derivative DA10 showed a competitive model for MtbUGM inhibition. nih.gov
Shikimate Kinase Inhibition: Certain pyrazolone derivatives have been discovered to be useful as inhibitors of the Mycobacterium tuberculosis shikimate kinase (MtSK) enzyme, a potential drug target. google.com
Azetidinone and Azole Pyrazole Derivatives: The combination of an azetidinone or azole framework with the pyrazole core has been explored to generate new anti-TB candidates, with some derivatives showing activity comparable to reference drugs. bohrium.com
Table 4: Antitubercular Activity of Selected this compound Analogues
| Compound/Analogue Type | Target/Mechanism | Key Findings | Reference(s) |
|---|---|---|---|
| Pyrazole-based compound MS208 | MtbUGM Inhibition | Identified as a mixed inhibitor of MtbUGM. | nih.gov |
| Pyrazole derivative DA10 | MtbUGM Inhibition | Showed competitive inhibition of MtbUGM. | nih.gov |
| General Pyrazolone Derivatives | MtSK Inhibition | Identified as inhibitors of Mycobacterium tuberculosis shikimate kinase. | google.com |
| Azetidinone and Azole Pyrazole Hybrids | Inhibition of M. tuberculosis | Some derivatives showed activity comparable to standard anti-TB drugs. | bohrium.com |
Central Nervous System (CNS) Effects
Beyond specific anticonvulsant and antidepressant effects, pyrazolone derivatives have been shown to exert broader effects on the central nervous system. nih.gov
Key research findings include:
Neuropharmacological Potential: A novel series of 1,3,5-trisubstituted-2-pyrazoline derivatives demonstrated significant antidepressant and anti-anxiety activities in various behavioral models. nih.gov The study highlighted that substitutions at the 3rd and 5th positions of the pyrazoline ring were crucial for these effects. nih.gov
Neuroprotective Effects: One study investigated new pyrazolone derivatives for their neuroprotective effects against pentylenetetrazole (PTZ)-induced neuroinflammation. nih.gov The derivative Ic was found to ameliorate PTZ-induced seizures, oxidative stress, and inflammatory cascades by regulating the NF-κB/TNF-α/ROS pathway. nih.gov
Mechanism of Action: Some pyrazolone-based drugs, like antipyrine, act primarily on the CNS by inhibiting cyclooxygenase enzymes, which increases the pain threshold.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological and pathological processes, making them an attractive target for drug design. nih.gov Pyrazolone and pyrazole derivatives have been investigated as potential CA inhibitors. nih.govresearchgate.netresearchgate.net
Key research findings include:
Inhibition of Human CA Isoforms: A series of sulfonamide-bearing pyrazolone derivatives exhibited inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II). researchgate.net
Pyrazolo[4,3-c]pyridine Sulfonamides: These derivatives showed interesting inhibitory activity against cytosolic human isoforms hCA I and hCA II. mdpi.com Some compounds were even more potent than the standard inhibitor acetazolamide (B1664987) (AAZ) against hCA I. mdpi.com
Pyrazole Derivatives: Newly synthesized pyrazole derivatives demonstrated effective inhibition profiles against hCA I and hCA II, with some compounds showing more potent inhibition than clinically used inhibitors. tandfonline.com
Table 5: Carbonic Anhydrase Inhibition by Selected Analogues
| Compound/Analogue Type | Target Isoforms | Key Findings | Reference(s) |
|---|---|---|---|
| Sulfonamide-bearing pyrazolones | hCA I, hCA II | Exhibited inhibitory activity against both isoforms. | researchgate.net |
| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I, hCA II | Several derivatives showed interesting inhibition; some were more potent than AAZ against hCA I. | mdpi.com |
| General Pyrazole Derivatives | hCA I, hCA II | Showed effective inhibition, with some compounds being more potent than standard inhibitors. | tandfonline.com |
Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective drug candidates. nih.govmdpi.comresearchgate.netnih.gov For this compound analogues, extensive SAR studies have been conducted across various biological activities.
Key SAR insights include:
Analgesic Activity: For 1-(4-chlorophenyl or benzenesulfonamide)-substituted pyrazolones, the presence of a free carboxylic acid was found to be crucial for potent analgesic activity, with esterification leading to a decrease in efficacy. jst.go.jp
Antioxidant Activity: In a series of functionalized pyrazolone derivatives, the presence of a catechol moiety on the phenyl ring attached to the pyrazolone core significantly enhanced the antioxidant activity against the DPPH radical. rsc.orgresearchgate.netkg.ac.rs
Antidepressant Activity: For naphthoic carbohydrazide-based pyrazolone derivatives, the nature of substituents on the phenylhydrazono moiety played a key role. bdpsjournal.orgbanglajol.info In 2-pyrazoline (B94618) derivatives, substitutions at the 3rd and 5th positions of the pyrazoline ring were critical for antidepressant and anxiolytic properties. nih.gov Specifically, electron-withdrawing groups like chloro and bromo on a thiophene (B33073) ring attached to the pyrazoline were found to be beneficial for activity. dergipark.org.tr
Antitubercular Activity: In a series of pyrazole derivatives, small lipophilic substituents on the pyrazole and phenyl rings were found to potentiate the activity against M. tuberculosis. jocpr.com The presence of a p-chlorobenzoyl group was deemed essential for the antitubercular activity of certain compounds. jocpr.com
General Observations: The pyrazolone scaffold is highly versatile, and modifications at various positions (N1, C3, C4, and C5) of the pyrazolone ring, as well as the nature of the substituents, significantly impact the biological profile. nih.gov For instance, the introduction of different aryl groups, heterocyclic rings, and functional groups like sulfonamides or carboxamides has led to the discovery of compounds with optimized activities. mdpi.comnih.gov
Table 6: Summary of Key Structure-Activity Relationships
| Biological Activity | Key Structural Features for Enhanced Activity | Reference(s) |
|---|---|---|
| Analgesic | Free carboxylic acid group. | jst.go.jp |
| Antioxidant | Catechol moiety on an attached phenyl ring. | rsc.orgresearchgate.net |
| Antidepressant | Specific substitutions at positions 3 and 5 of the pyrazoline ring; electron-withdrawing groups. | nih.govdergipark.org.tr |
| Antitubercular | Small lipophilic substituents; p-chlorobenzoyl functionality. | jocpr.com |
Impact of Substituent Patterns on Biological Efficacy
The biological efficacy of analogues derived from the this compound scaffold is profoundly influenced by the nature and position of various substituents on the heterocyclic ring. rsc.org Modifications to the core structure allow for the fine-tuning of pharmacological properties such as potency, selectivity, and bioavailability. rsc.orgresearchgate.net Research into these derivatives has revealed distinct patterns correlating substituent choices with specific biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.
The substitution pattern on the pyrazole ring is a key determinant of the chemical and biological properties of these derivatives. researchgate.net The most common sites for substitution are the carbon atoms at positions 3, 4, and 5, and the nitrogen atom at position 1. researchgate.net The introduction of different functional groups—such as aryl, alkyl, halogen, and hydroxyl moieties—can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, which in turn affects its interaction with biological targets. researchgate.netnih.gov
For instance, in the context of cytotoxic activity, substitutions on an associated aromatic ring play a critical role. A study on 4-benzylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives found that increasing the hydrophobicity of the substituted ring generally leads to an increase in cytotoxic activity, while increased hydrophilicity tends to decrease it. researchgate.net Specifically, a chloro-substitution at the ortho position of the benzylidene ring showed greater potency than a para-substitution. researchgate.net The presence of dimethoxy groups also proved favorable for cytotoxic effects. researchgate.net
In the realm of antimicrobial activity, halogenation has been shown to be a beneficial strategy. Chlorinated analogues of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one demonstrate superior efficacy against certain bacterial strains. Similarly, trifluoromethyl derivatives exhibit broad-spectrum antifungal activity. The introduction of a 4-chlorobenzyl group at the 4-position enhances lipophilicity, which is correlated with improved membrane penetration and, consequently, greater herbicidal and antimicrobial efficacy compared to analogues with methoxy (B1213986) or nitro groups. The presence of bulky substituents, such as a 6-methoxynaphthyl group, has also been linked to higher antimicrobial activity, suggesting that both steric and electronic factors are important for modulating target binding.
Anti-inflammatory activity is another area where substituent effects are prominent. The carbonyl group within the pyrazolone ring is considered pivotal for many biological activities. researchgate.net In a series of pyrazolone derivatives evaluated for anti-inflammatory action, compound 8d, identified as 2-[1H-benzotriazol-1-yl(phenyl)methyl]-4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide, was found to be the most potent derivative in its series. japsonline.com Another study highlighted that compounds with a pyridine-4-yl group attached to an oxadiazole ring, which was then linked to the pyrazole core, showed significant anti-inflammatory and analgesic activities. nih.gov
Furthermore, the substitution on the pyrazole nitrogen (N1 position) can significantly impact activity. The addition of an N1-acetyl group, in combination with polar substituents on other parts of the molecule, appears to stabilize flavonoid adenine (B156593) dinucleotide (FAD) bonding and improve efficacy in the context of monoamine oxidase (MAO) inhibition. nih.gov
The following table summarizes the observed impact of different substituent patterns on the biological efficacy of this compound analogues based on various research findings.
| Scaffold/Base Compound | Substituent Position/Type | Observed Biological Effect | Reference |
| 4-Benzylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Benzylidene ring: ortho-Chloro | Increased cytotoxic activity compared to para-substitution. | researchgate.net |
| 4-Benzylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Benzylidene ring: Dimethoxy | Favorable for cytotoxic activity. | researchgate.net |
| 2-(4-Fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Phenyl ring: 4-Chloro (analogue) | Superior antibacterial efficacy. | |
| 2-(4-Fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Phenyl ring: Trifluoromethyl (analogue) | Broad-spectrum antifungal activity. | |
| 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | 4-Position: 4-Chlorobenzyl | Enhanced lipophilicity, leading to improved herbicidal/antimicrobial efficacy. | |
| 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | General: Bulky substituents (e.g., 6-methoxynaphthyl) | Higher antimicrobial activity. | |
| Pyrazole Analogues | N1-Position: Acetyl group with other polar substituents | Improved efficacy for MAO inhibition. | nih.gov |
| Pyrazole Analogues | Phenyl ring: Hydroxyphenyl vs. Dimethoxyphenyl | Hydroxyphenyl substitution resulted in higher MAO inhibition potency. | nih.gov |
| Pyrazole Analogues | Phenyl ring: Triphenyl vs. Diphenyl substitutions | Triphenyl substitution led to potent AChE inhibition, while diphenyl substitutions were better for α-GlyIs inhibition. | nih.gov |
Elucidation of Key Pharmacophores
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the derivatives of this compound, several key pharmacophoric features have been identified that are crucial for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer actions. researchgate.netontosight.aibohrium.com
The pyrazolone structural motif itself is a critical pharmacophore and serves as a foundational element for drugs targeting various biological endpoints. researchgate.netnih.gov The core heterocycle, with its unique arrangement of nitrogen and carbon atoms, provides a versatile scaffold for functionalization. rsc.org The presence of the carbonyl group (C=O) and the adjacent nitrogen atoms in the pyrazolone ring is considered pivotal for a range of pharmaceutical and biological activities. researchgate.netontosight.ai This core structure is often part of a larger molecular framework designed to interact with specific biological targets.
For many biological activities, the pyrazolone ring is part of a larger, often hybrid, molecular structure. For example, the pyrazolone motif is frequently utilized in the development of novel hybrid molecules with activities such as antiviral, antioxidant, and cytotoxic effects. nih.gov
In the context of antimicrobial activity, a key pharmacophore was identified in a study where 2-methyl-5-propyl-1,2-dihydro-3H-pyrazol-3-one was reacted with malononitrile (B47326) and benzaldehyde. bohrium.com The resulting pyrazolyl-aryl-methyl-malononitrile derivatives were found to be effective against Staphylococcus aureus, indicating that this specific combination of a substituted pyrazolone, an aryl group, and a malononitrile moiety constitutes a potent antibacterial pharmacophore. bohrium.com
For anti-inflammatory properties, the pyrazolone core is often functionalized to inhibit enzymes like cyclooxygenase (COX). ontosight.ai The general structure of many nonsteroidal anti-inflammatory drugs (NSAIDs) based on this scaffold includes the pyrazolone ring as a central feature. The ability of these compounds to inhibit enzymes involved in inflammatory pathways suggests that the pyrazolone ring system is a key component of the pharmacophore responsible for this activity.
In the design of cytotoxic agents, a proposed pharmacophore involves the 5-methyl-pyrazol-3-one core attached to a substituted benzylidene group at the 4-position and a benzyl (B1604629) group at the N1-position. researchgate.net The spatial arrangement of the pyrazolone ring, the exocyclic double bond, and the substituted aromatic rings are crucial for the molecule's ability to exert cytotoxic effects. researchgate.net
Furthermore, the pyrazole nucleus is a recognized pharmacophoric fragment in the core structures of various chemotherapeutics and cyclin-dependent kinase (CDK) inhibitors. researchgate.net This highlights the importance of the pyrazole ring system as a fundamental building block for interacting with protein kinases and other targets involved in cell cycle regulation and cancer progression. researchgate.netresearchgate.net The versatility of the pyrazole scaffold allows for extensive functionalization, enabling the creation of diverse chemical libraries to optimize interactions with biological targets through mechanisms like hydrogen bonding, hydrophobic interactions, and π–π stacking. rsc.org
Advanced Applications of 5 Methyl 3h Pyrazol 3 One Derivatives in Diverse Fields
Industrial Applications in Dyes and Pigments
Derivatives of 5-methyl-3H-pyrazol-3-one are fundamental in the manufacturing of a wide spectrum of dyes and pigments. tandfonline.comnih.gov The pyrazolone (B3327878) core acts as a versatile coupling component, which, when combined with diazonium salts, forms azopyrazolone dyes. nih.gov These dyes are known for their brilliant colors, high color strength, and good fastness properties. nih.gov
The synthesis of these colorants typically involves diazotization followed by a coupling reaction with the pyrazolone derivative. nih.govrsc.org The substitution pattern on the pyrazolone ring can be modified to fine-tune the resulting color, leading to a broad palette of shades ranging from yellow to orange and red. tandfonline.comtandfonline.com This adaptability makes them suitable for various applications, including dyeing textiles like polyester, wool, and nylon, as well as coloring plastics, paints, and printing inks. tandfonline.comrsc.orgatomfair.com
Several commercially significant colorants are based on the pyrazolone structure. For instance, Tartrazine (Acid Yellow 23), a widely used food and textile dye, is an azopyrazolone dye. nih.gov In the realm of pigments, compounds like Pigment Yellow 13, Pigment Red 38, and Pigment Orange 13 and 34 are produced on a large scale annually and are based on pyrazolone chemistry. nih.govtandfonline.comresearchgate.net These pigments are valued for their vibrant hues and stability.
Metal complexes of pyrazolone dyes have also been developed to enhance properties such as light and wash fastness, making them particularly suitable for dyeing materials like leather. Current time information in Bangalore, IN. The complexation with metals like copper can lead to a bathochromic shift, resulting in deeper colors. Current time information in Bangalore, IN.
Table 1: Examples of Dyes and Pigments Derived from Pyrazolones
| Compound Name | CAS Number | Type | Color | Applications | Reference(s) |
| Tartrazine (Acid Yellow 23) | 1934-21-0 | Azo Dye | Yellow | Food, textiles | nih.gov |
| Pigment Yellow 13 | 5102-83-0 | Azo Pigment | Yellow | Inks, plastics | nih.gov |
| Pigment Red 38 | 6358-87-8 | Azo Pigment | Red | Plastics, paints | nih.gov |
| Pigment Orange 13 | 3520-72-7 | Azo Pigment | Orange | Plastics, inks | researchgate.net |
| Pigment Orange 34 | 15793-73-4 | Disazo Pigment | Reddish Orange | Polymers, coatings | tandfonline.comsemanticscholar.org |
| Solvent Yellow 18 | 6407-78-9 | Solvent Dye | Yellow | Formerly in candles, soaps, lacquers | atomfair.com |
| Solvent Orange 62 | 52256-37-8 | Metal Complex Dye | Red Orange | Leather, metal coloring | mdpi.com |
Contributions to Materials Science (e.g., Liquid Crystalline Properties)
The rigid core structure of pyrazolone derivatives makes them suitable candidates for the design of liquid crystalline materials. tandfonline.comevitachem.com By incorporating long alkyl or alkoxy chains and other mesogenic units, such as Schiff bases or cinnamates, researchers have successfully synthesized pyrazolone-based compounds that exhibit various liquid crystal phases (mesophases). tandfonline.com
Studies have shown that homologous series of pyrazolone derivatives can exhibit nematic and smectic A (SmA) mesophases. tandfonline.comtandfonline.com The type of mesophase and the transition temperatures are influenced by the length of the terminal alkyl chains and the nature of the central linkage. tandfonline.comtandfonline.com For example, in some series, shorter chain homologues exhibit only nematic phases, while longer chain members also show smectic phases. tandfonline.com The thermal stability of these liquid crystals can also be tuned; for instance, cinnamate-containing pyrazolone liquid crystals have shown higher thermal stability compared to those with a chalcone (B49325) linkage. tandfonline.com
The introduction of metal ions, such as Cu(II), into these pyrazolone-based liquid crystalline structures can also influence their mesomorphic behavior, sometimes leading to the formation of nematic mesophases. tandfonline.com The ability to form ordered yet fluid phases makes these materials potentially useful in applications such as display devices and optical sensors.
Table 2: Liquid Crystalline Properties of Selected this compound Derivatives
| Derivative Type | Mesophase(s) Observed | Key Structural Features | Reference(s) |
| Schiff base/cinnamate linkage | Nematic, Smectic A | 1,3,5-trisubstituted pyrazolone ring, varied alkoxy chain length | tandfonline.com |
| 4-(4-n-alkoxybenzoyl) substituent | Nematic, Smectic | Varied alkoxy chain length from heptyl onwards | tandfonline.com |
| Schiff base linkage | Enantiotropic Smectic A, Nematic (on cooling) | Reaction product of 4-acetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one and phenyl hydrazines | semanticscholar.orgresearchgate.net |
| Rhodium(I) pyrazole (B372694) complex | Monotropic Nematic | Square-planar rhodium complex with a pyrazole ligand | acs.org |
Role as Building Blocks in Complex Organic Synthesis
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of more complex heterocyclic compounds. a2bchem.comcymitquimica.com Its multiple reaction sites allow it to participate in a variety of chemical transformations, including condensation and multicomponent reactions (MCRs). smolecule.com
MCRs are highly efficient one-pot reactions where three or more reactants combine to form a single product, and this compound derivatives are often key components in these processes. iosrjournals.orgnih.gov For example, they are used in the synthesis of pyrano[2,3-c]pyrazoles and 1H-pyrazolo[3,4-b]quinolines, which are scaffolds of interest in medicinal chemistry. iosrjournals.orgnih.gov The use of eco-friendly deep eutectic solvents can further enhance the sustainability of these syntheses. iosrjournals.org
The reactivity of the pyrazolone ring allows for the introduction of various functional groups, enabling the synthesis of a diverse library of compounds. evitachem.com For instance, it can be a precursor for the synthesis of thiazino-pyrazoles and other fused heterocyclic systems. orientjchem.org The ability to readily form more intricate molecular architectures makes this compound a staple in the toolbox of synthetic organic chemists. preprints.orgsolubilityofthings.com
Table 3: Examples of Complex Molecules Synthesized from this compound
| Product Class | Reaction Type | Other Reactants | Significance of Product | Reference(s) |
| Pyrano[2,3-c]pyrazoles | Three-component reaction | Ethyl acetoacetate (B1235776), malononitrile (B47326) | Pharmacologically significant scaffold | nih.gov |
| 1H-Pyrazolo[3,4-b]quinolines | Multicomponent reaction | Aniline, various aldehydes | Biologically active heterocyclic systems | iosrjournals.orgnih.gov |
| Thiazino-pyrazoles | Condensation followed by cyclization | Aromatic aldehydes, phenyl thiourea | Potential fungicides | orientjchem.org |
| Pyrazole-carboxamides | Vilsmeier-Haack reaction, followed by oxidation and amidation | POCl3/DMF, various amines | Potential fungicides | scielo.br |
Chemosensing Applications for Ion Detection
The ability of pyrazole derivatives to form stable complexes with metal ions has led to their development as chemosensors for ion detection. nih.govresearchgate.net These sensors can signal the presence of specific ions through a change in color (colorimetric sensing) or fluorescence. nih.govrsc.org The pyrazole ring, often combined with other functional groups like pyridine (B92270) or Schiff bases, provides the necessary nitrogen and oxygen donor atoms for selective ion binding. nih.govnih.gov
Pyrazole-based chemosensors have been designed for the selective detection of a variety of metal ions, including Al³⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Fe³⁺. nih.govrsc.org The sensing mechanism often involves processes like chelation-enhanced fluorescence (CHEF), where the binding of the metal ion to the sensor molecule enhances its fluorescence intensity. rsc.org In some cases, the pyrazole unit itself acts as the fluorophore. nih.gov
The sensitivity of these sensors can be very high, with some capable of detecting ions at micromolar (μM) and even nanomolar (nM) concentrations. nih.govrsc.org This makes them suitable for applications in environmental monitoring, such as detecting heavy metal contamination in water, as well as for biological imaging within cells. nih.govnih.gov For instance, a pyrazole-based sensor for Cu²⁺ was developed with a detection limit well below the World Health Organization's recommended value for drinking water. nih.gov
Table 4: Chemosensors Based on this compound Derivatives for Ion Detection
| Target Ion(s) | Sensing Mechanism | Signal Output | Key Features | Reference(s) |
| Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | Color change (colorless to pink) and fluorescence enhancement | High selectivity and sensitivity, low detection limit (2.61 x 10⁻⁸ M) | rsc.org |
| Ni²⁺ | Coordination | Color change (colorless to orange-yellow) | High selectivity, low detection limit (1.87 x 10⁻⁸ M) | rsc.org |
| Cu²⁺ | Colorimetric sensing | Color change to brown | Selective detection even in the presence of competing ions, detection limit of 1.6 μM | nih.gov |
| Zn²⁺, Cd²⁺, Fe³⁺, Fe²⁺ | "Turn on" fluorescence | Fluorescence enhancement at specific wavelengths | Can distinguish between different metal ions based on emission wavelength | nih.gov |
| Pb²⁺ | Fluorescence enhancement | "Turn on" fluorescence | High association constant and sensitivity (LOD = 2.31 x 10⁻⁶ M) | mdpi.com |
Potential in Agrochemical Development
Pyrazole derivatives, including those derived from this compound, have a significant and well-established role in the agrochemical industry. clockss.orgchemicalbull.com Their diverse biological activities have been harnessed to develop effective herbicides, fungicides, and insecticides. orientjchem.orgclockss.org
In the realm of herbicides, several commercial products are based on the pyrazole structure. mdpi.com These herbicides can act through various modes of action, such as inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen (B1215707) oxidase (PPO) enzymes, which are crucial for plant growth. clockss.org Examples of commercial pyrazole-based herbicides include pyrazolate, pyrazoxyfen, and pyraflufen-ethyl. mdpi.com
As fungicides, pyrazole carboxamides have become particularly important. mdpi.com Compounds like penthiopyrad (B1679300) and bixafen (B1247100) function by inhibiting the succinate (B1194679) dehydrogenase enzyme in fungi, disrupting their energy production. mdpi.com Research continues to explore new pyrazole derivatives for their potential to control various plant pathogenic fungi. orientjchem.orgmdpi.com For instance, some newly synthesized pyrazole carboxamides have shown notable in vitro activity against fungi like Rhizoctonia solani. mdpi.com
The versatility of the pyrazole scaffold allows for the synthesis of compounds with a broad spectrum of biological activities, making it a continuing focus of research and development in the search for new and improved crop protection agents. atomfair.commdpi.com
Table 5: Agrochemical Applications of Pyrazole Derivatives
| Agrochemical Class | Mode of Action | Examples of Commercial Products | Research Findings | Reference(s) |
| Herbicides | HPPD or PPO inhibition | Pyrazolate, Pyrazoxyfen, Pyraflufen-ethyl, Fluazolate | Can control a wide range of weeds at low dosages. | mdpi.comclockss.orggoogle.comgoogle.com |
| Fungicides | Succinate dehydrogenase inhibition | Penthiopyrad, Furametpyr, Bixafen, Isopyrazam | Some derivatives show significant activity against Rhizoctonia solani and other phytopathogenic fungi. | researchgate.netmdpi.com |
| Insecticides | Chloride or sodium channel blockers | Fipronil (a fiprole) | N-pyridylpyrazole derivatives have shown good insecticidal activities against pests like Plutella xylostella. | researchgate.netclockss.org |
Future Research Trajectories and Interdisciplinary Perspectives on 5 Methyl 3h Pyrazol 3 One
Integration of Artificial Intelligence and Machine Learning in Derivative Design
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel derivatives of 5-methyl-3H-pyrazol-3-one. These computational approaches can rapidly screen vast virtual libraries of compounds, predict their properties, and identify candidates with enhanced biological activity or desired material characteristics, thereby accelerating the discovery process. researchgate.netrsc.org
Exploration of Novel Synthetic Routes and Sustainable Methodologies
While traditional methods for synthesizing pyrazolone (B3327878) derivatives are effective, they often involve harsh conditions and hazardous solvents. researchgate.netbenthamdirect.com A significant future research trajectory lies in the development of green and sustainable synthetic methodologies. researchgate.net This aligns with the broader push in chemistry to adopt environmentally benign practices.
Key areas of exploration include:
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for pyrazole (B372694) derivatives, such as pyrano[2,3-c]pyrazoles. rsc.org Future work will likely optimize microwave-assisted multicomponent reactions for the synthesis of a wider range of this compound derivatives. researchgate.netrsc.org
Ultrasound-Assisted Synthesis: Sonication offers another energy-efficient method to promote reactions, often at room temperature and in aqueous media, providing a green alternative to conventional heating. researchgate.netresearchgate.net
Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient for building molecular complexity from simple starting materials in a single step. bohrium.com Research will continue to identify new MCRs for synthesizing diverse pyrazolone scaffolds, such as the four-component synthesis of selenazolyl-pyrazolone derivatives. researchgate.netbohrium.com
Eco-friendly Catalysts and Solvents: The use of biodegradable catalysts and non-toxic solvents like water or ethanol-water mixtures is a growing trend. rsc.orgmdpi.com Future studies will focus on discovering and applying novel, reusable catalysts for pyrazolone synthesis. ijpsr.com
A comparison of conventional and green synthetic approaches highlights the advantages of the latter:
| Methodology | Typical Conditions | Advantages | Reference |
| Conventional Heating | Refluxing in organic solvents (e.g., acetic acid, ethanol) for several hours. | Well-established, predictable outcomes. | researchgate.netresearchgate.net |
| Microwave Irradiation | Shorter reaction times (minutes vs. hours), often with higher yields. | Speed, efficiency, energy saving. | rsc.org |
| Ultrasound Irradiation | Room temperature, often in aqueous media. | Mild conditions, environmentally friendly. | researchgate.netresearchgate.net |
| Multicomponent Reactions | One-pot synthesis, often catalyzed. | High atom economy, operational simplicity, diversity of products. | bohrium.com |
Deeper Mechanistic Elucidation of Biological Activities
Derivatives of this compound have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net However, the precise molecular mechanisms underlying many of these effects are not fully understood. Future research will employ a combination of experimental and computational techniques to unravel these mechanisms.
Advanced spectroscopic methods, X-ray crystallography, and NMR will be used to determine the three-dimensional structures of pyrazolone derivatives bound to their biological targets, such as enzymes or receptors. researchgate.net This structural information is critical for understanding the specific interactions that drive biological activity. evitachem.com
Molecular docking and molecular dynamics simulations will play an increasingly important role in predicting how these compounds bind to protein targets. acs.orgmdpi.com For example, docking studies can reveal key hydrogen bonds and π–π stacking interactions between a pyrazolone derivative and the active site of an enzyme, providing insights for the rational design of more potent inhibitors. mdpi.com These computational studies can also help to explain the structure-activity relationships (SAR) observed in a series of compounds, guiding the optimization of lead candidates. researchgate.net
Development of Advanced Materials Based on Pyrazolone Scaffolds
The utility of the pyrazolone scaffold extends beyond medicine into the realm of materials science. benthamdirect.commdpi.com The unique electronic and photophysical properties of pyrazole-containing compounds make them attractive candidates for the development of advanced materials. mdpi.com
Future research in this area will likely focus on:
Organic Dyes and Pigments: The conjugated system present in many pyrazolone derivatives gives rise to their characteristic colors. researchgate.net Further modification of the pyrazolone structure can be used to tune these colors, leading to the development of novel dyes for various applications, including textiles and imaging.
Fluorescent Sensors: Pyrazole derivatives with specific functionalities can act as fluorescent chemosensors for the detection of ions and other small molecules. mdpi.com Research will aim to design highly sensitive and selective sensors for environmental monitoring and biological diagnostics.
Photochromic Materials: Certain pyrazolone derivatives exhibit photochromism, the ability to change color upon exposure to light. innovareacademics.in This property can be harnessed to create smart materials for applications such as optical data storage and photoswitchable devices. innovareacademics.in
The exploration of pyrazolone-based polymers and coordination complexes will also open up new avenues for creating materials with tailored optical, electronic, and magnetic properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-methyl-3H-pyrazol-3-one derivatives, and what key reaction parameters influence yield?
- Methodological Answer : A typical synthesis involves condensation of this compound with aldehydes or ketones in the presence of a catalyst. For example, describes a Mannich-type reaction using 2-fluoro-4-methoxybenzaldehyde, pyrrolidine, and acetic acid in acetonitrile at 75°C for 1 hour, yielding derivatives via nucleophilic addition . Key parameters include:
- Temperature : Optimal heating (e.g., 75°C) accelerates imine formation.
- Solvent : Polar aprotic solvents like acetonitrile enhance solubility.
- Catalyst : Acidic conditions (e.g., acetic acid) facilitate protonation of intermediates.
- Data Table :
| Reagent | Molar Ratio | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-Fluoro-4-MeO-benzaldehyde | 1:1 | Acetonitrile | 75 | 1 | ~60–70* |
| *Estimated based on analogous reactions in . |
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound derivatives?
- Methodological Answer :
- ¹H NMR : Signals at δ 2.41 ppm (CH₃ group) and δ 4.31 ppm (pyrazole CH) are diagnostic, as seen in .
- IR : Stretches at ~1700 cm⁻¹ (C=O) and ~3300 cm⁻¹ (NH) confirm lactam and amine groups .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritancy (per ) .
- Storage : Store under inert atmosphere (e.g., N₂) at 4°C to prevent oxidation .
Advanced Research Questions
Q. How do substituents on the pyrazole ring influence reactivity in cross-coupling or functionalization reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., -CF₃) at the N1 position deactivate the ring toward electrophilic substitution, while electron-donating groups (e.g., -OCH₃) enhance reactivity. notes that N2-phenyl groups may reduce nucleophilicity due to steric hindrance, requiring harsher conditions (e.g., THF reflux) for coupling .
- Case Study : In , ethoxyimino substituents enable regioselective C-H activation via coordination to transition metal catalysts .
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) determines bond lengths, angles, and hydrogen-bonding networks. used SC-XRD to confirm the (Z)-configuration of a triazole-pyrazole hybrid, with an R factor of 0.044 . Key steps:
Crystallization : Use slow evaporation in ethanol or THF.
Data Collection : Employ synchrotron radiation for high-resolution data.
Refinement : Apply SHELXL ( ) for anisotropic displacement parameters .
Q. What strategies reconcile contradictions in synthetic yields between reported methods?
- Methodological Answer : Discrepancies often arise from:
- Byproduct Formation : Competitive pathways (e.g., aldol condensation vs. Michael addition) require monitoring via TLC or LC-MS ( observed side products with excess pyrrolidine) .
- Purification : Column chromatography with gradients (e.g., hexane/EtOAc) improves separation of regioisomers .
Q. How do hydrogen-bonding networks influence the crystal packing and stability of this compound derivatives?
- Methodological Answer : Graph-set analysis ( ) identifies recurring motifs (e.g., R₂²(8) rings) in crystals. shows that intermolecular N-H···O bonds between pyrazolones stabilize layered structures, critical for predicting solubility .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound analogs?
- Methodological Answer :
- Antifungal Activity : Broth microdilution assays (CLSI M38-A2 protocol) against Candida spp., as in .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
